5,6-Dichloro-2,3-dihydro-1H-inden-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-dichloro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTYRFWOQUWBCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628826 | |
| Record name | 5,6-Dichloro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68755-31-7 | |
| Record name | 5,6-Dichloro-2,3-dihydro-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68755-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dichloro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,6-Dichloro-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one, a halogenated derivative of the indanone scaffold. Indanones are a class of compounds that have garnered significant interest in medicinal chemistry due to their presence in various biologically active molecules. This document consolidates available data on the physicochemical properties, synthesis, and spectral characteristics of this compound. Due to the limited publicly available experimental data for this specific compound, information on the general reactivity and biological activities of related indanone derivatives is also discussed to provide a broader context for its potential applications in drug discovery and development.
Chemical Properties
This compound is a solid organic compound. Its core structure consists of a benzene ring fused to a five-membered ring containing a ketone group, with two chlorine atoms substituted on the benzene ring.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆Cl₂O | [1][2] |
| Molecular Weight | 201.05 g/mol | [1] |
| CAS Number | 68755-31-7 | [1][2] |
| Boiling Point | 331 °C at 760 mmHg | [2] |
| Density | 1.447 g/cm³ | [2] |
| Flash Point | 139.5 °C | [2] |
| Purity | ≥98% | [1] |
| Storage | Room temperature | [1] |
Note: Specific experimental data for melting point and solubility were not found in the available literature.
Synthesis and Reactivity
Synthetic Protocol
A common method for the synthesis of 1-indanones is through an intramolecular Friedel-Crafts reaction. For this compound, a documented synthesis protocol starts from 3-(3,4-dichlorophenyl)-propionic acid.
Experimental Protocol: Synthesis of this compound
-
Step 1: Acyl Chloride Formation
-
A mixture of 20 g of 3-(3,4-dichlorophenyl)-propionic acid and 100 ml of thionyl chloride is refluxed for 30 minutes.
-
The excess thionyl chloride is then removed by evaporation.
-
-
Step 2: Intramolecular Friedel-Crafts Cyclization
-
The residue from Step 1 is dissolved in 20 ml of methylene chloride.
-
This solution is added to a suspension of 20 g of aluminum chloride in 150 ml of methylene chloride.
-
The reaction mixture is stirred for one hour at room temperature, followed by 30 minutes at 50 °C.
-
-
Step 3: Work-up and Extraction
-
The mixture is poured over ice and stirred for 30 minutes.
-
The product is extracted with methylene chloride.
-
The organic layer is then processed to isolate the final product.
-
Caption: Synthetic workflow for this compound.
General Reactivity of 1-Indanones
The 1-indanone scaffold is a versatile building block in organic synthesis. The presence of the ketone functional group and the adjacent methylene group allows for a variety of chemical transformations.
-
Reactions at the α-Carbon: The methylene group adjacent to the carbonyl (C2) is acidic and can be deprotonated to form an enolate. This enolate can then participate in various reactions, including alkylations, aldol condensations, and Michael additions, allowing for the introduction of diverse substituents at the 2-position.
-
Reactions of the Carbonyl Group: The ketone can undergo typical carbonyl reactions such as reduction to the corresponding alcohol, reductive amination to form amines, and Wittig reactions to form alkenes.
-
Ring Expansion: 1-Indanones can undergo ring expansion reactions to form larger carbocyclic or heterocyclic systems.
-
Annulation Reactions: The indanone core can be used in annulation reactions to construct fused- and spirocyclic frameworks, which are common motifs in natural products and pharmaceuticals.[3]
Caption: General reactivity of the 1-indanone scaffold.
Spectral Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic and aliphatic protons. The two aromatic protons would likely appear as singlets due to their isolated positions on the benzene ring. The four aliphatic protons at C2 and C3 would appear as two triplets, each integrating to two protons, due to coupling with each other.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon (C1) is expected to have the most downfield chemical shift. The signals for the aromatic carbons will appear in the aromatic region, with the two carbons bearing chlorine atoms showing characteristic shifts. The two aliphatic carbons (C2 and C3) will resonate in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically appearing in the range of 1680-1720 cm⁻¹. Other expected signals include C-H stretching vibrations for the aromatic and aliphatic protons, and C-Cl stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (201.05 g/mol ). Due to the presence of two chlorine atoms, characteristic isotopic peaks (M+2 and M+4) will be observed, with relative intensities determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation patterns for ketones would involve cleavage adjacent to the carbonyl group.
Biological Activity and Potential Applications
While specific biological activity data for this compound is limited, the broader class of indanone derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.[3] These include:
-
Anticancer Activity: Many indanone derivatives have demonstrated cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory and Analgesic Effects: Some indanones have shown potential as anti-inflammatory and pain-relieving agents.
-
Antimicrobial and Antiviral Properties: The indanone scaffold is present in compounds with activity against bacteria, fungi, and viruses.
-
Neuroprotective Effects: Certain indanone derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease.
The presence of the dichloro substitution on the aromatic ring of this compound is expected to significantly influence its lipophilicity and electronic properties, which in turn could modulate its biological activity and pharmacokinetic profile. Further biological screening of this compound is warranted to explore its therapeutic potential.
Caption: Potential biological activities of the indanone scaffold.
Conclusion
This compound is a halogenated indanone with potential for further investigation in the field of medicinal chemistry. This guide has summarized the available information on its chemical properties and synthesis. While detailed experimental and biological data for this specific molecule are currently scarce, the known reactivity and diverse biological activities of the indanone class of compounds suggest that it could serve as a valuable scaffold for the development of novel therapeutic agents. Further research is needed to fully characterize its physicochemical properties, explore its reactivity, and evaluate its biological profile.
References
A Technical Guide to the Physicochemical Characteristics of 5,6-dichloro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-dichloro-1-indanone is a halogenated derivative of 1-indanone, a molecule recognized as a "privileged scaffold" in medicinal chemistry. The indanone core is integral to a variety of biologically active compounds, demonstrating therapeutic potential in areas such as neurodegenerative diseases, cancer, and inflammation.[1] The introduction of chlorine atoms to the aromatic ring at the 5 and 6 positions is anticipated to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 5,6-dichloro-1-indanone, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential biological relevance based on the activities of structurally related compounds.
Physicochemical Properties
Precise experimental data for 5,6-dichloro-1-indanone is not extensively available in public literature. The following tables summarize known identifiers, computed properties, and experimental data for closely related analogs to provide a comparative context.
General and Physical Properties
| Property | Value | Source |
| IUPAC Name | 5,6-dichloro-2,3-dihydro-1H-inden-1-one | |
| Synonyms | 5,6-dichloro-indanone | [2][3] |
| CAS Number | 68755-31-7 | [2][3] |
| Molecular Formula | C₉H₆Cl₂O | [2][3] |
| Molecular Weight | 201.05 g/mol | [2] |
| Appearance | Solid (predicted) | |
| Melting Point | Data not available. For comparison, 5-chloro-1-indanone: 94-98 °C; 5,7-dichloro-1-indanone: 102-106 °C.[4] | |
| Boiling Point | 331 °C at 760 mmHg (Computed) | [5] |
| Flash Point | 139.5 °C (Computed) | [5] |
| Solubility | Insoluble in water (predicted). Likely soluble in organic solvents such as chloroform, ethyl acetate, and acetone. |
Spectroscopic Data (Predicted)
| Technique | Predicted Characteristics |
| ¹H NMR | Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-8.0 ppm). Aliphatic Protons: Two triplets are expected in the aliphatic region (δ 2.5-3.5 ppm), corresponding to the two methylene groups, likely showing coupling to each other. |
| ¹³C NMR | Carbonyl Carbon: A signal is expected in the downfield region (δ > 190 ppm). Aromatic Carbons: Signals for six aromatic carbons are expected, with two carbons directly attached to chlorine showing characteristic shifts. Aliphatic Carbons: Two signals are expected for the methylene carbons. |
| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band is expected around 1700-1720 cm⁻¹ (ketone). Aromatic C-H Stretch: Peaks are expected above 3000 cm⁻¹. Aliphatic C-H Stretch: Peaks are expected just below 3000 cm⁻¹. C-Cl Stretch: Absorptions are expected in the fingerprint region. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): An intense molecular ion peak is expected at m/z 200 (for ³⁵Cl isotopes) with a characteristic isotopic pattern for two chlorine atoms (M+2 peak at ~65% intensity of M⁺, M+4 peak at ~10% intensity). Fragmentation: A significant fragment corresponding to the loss of CO (m/z 172) is anticipated. |
Experimental Protocols
Synthesis of 5,6-dichloro-1-indanone via Friedel-Crafts Acylation
The most common and effective method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid or its corresponding acyl chloride.[6][7] The following protocol describes a plausible synthesis for 5,6-dichloro-1-indanone starting from 3-(3,4-dichlorophenyl)propionic acid.
Step 1: Preparation of 3-(3,4-dichlorophenyl)propionyl chloride
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a trap, add 3-(3,4-dichlorophenyl)propionic acid (1 equivalent).
-
Add thionyl chloride (SOCl₂, 2-3 equivalents) to the flask.
-
Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-(3,4-dichlorophenyl)propionyl chloride is typically used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
In a separate, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add a suitable solvent such as dichloromethane or carbon disulfide.
-
Cool the flask in an ice bath to 0-5 °C.
-
Carefully add anhydrous aluminum chloride (AlCl₃, 1.1-1.2 equivalents) to the cooled solvent with stirring.
-
Dissolve the crude 3-(3,4-dichlorophenyl)propionyl chloride from Step 1 in the same solvent and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., dichloromethane) two to three times.
-
Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 5,6-dichloro-1-indanone.
-
Purify the crude product by recrystallization (e.g., from ethanol or hexane/ethyl acetate) or by column chromatography on silica gel.
Caption: Synthetic pathway for 5,6-dichloro-1-indanone.
Protocol for Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of purified 5,6-dichloro-1-indanone in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[8]
-
-
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk.
-
Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and deposit a thin film on a salt plate (e.g., NaCl or KBr).
-
Record the spectrum using an FTIR spectrometer.[8]
-
-
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.
-
Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Acquire the mass spectrum using Electron Ionization (EI) to observe fragmentation patterns.[8]
-
Biological Activity and Signaling Pathways
While no specific biological studies on 5,6-dichloro-1-indanone have been found, the indanone scaffold is a cornerstone in the development of various therapeutic agents.[1] Derivatives of 1-indanone have shown potent activity against several key biological targets.
-
Neuroprotective Activity: Many indanone derivatives are known inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in Alzheimer's and Parkinson's diseases, respectively.[9] The well-known Alzheimer's drug, Donepezil, features a related indanone structure.
-
Anticancer Activity: Substituted indanones have demonstrated anticancer properties, notably through the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors.[10][11] Inhibition of COX-2 can suppress inflammation and angiogenesis, key processes in cancer progression.
-
Anti-inflammatory Activity: The aforementioned COX-2 inhibition also imparts direct anti-inflammatory effects, making indanone derivatives candidates for treating inflammatory disorders.[1]
Given the established role of indanones as COX-2 inhibitors, a potential mechanism of action for 5,6-dichloro-1-indanone could involve the arachidonic acid cascade.
Caption: Hypothesized inhibition of the COX-2 pathway by 5,6-dichloro-1-indanone.
Conclusion
5,6-dichloro-1-indanone is a structurally interesting molecule with potential applications in medicinal chemistry, building upon the established biological importance of the indanone scaffold. While specific experimental data for this compound remains scarce, this guide provides a framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. The predicted physicochemical properties and potential biological activities, particularly as a COX-2 or enzyme inhibitor, suggest that 5,6-dichloro-1-indanone is a valuable target for further investigation by researchers in drug discovery and development. The detailed protocols provided herein offer a starting point for the synthesis and comprehensive analysis required to unlock its therapeutic potential.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. scbt.com [scbt.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 5-Chloro-1-indanone | 42348-86-7 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and biological evaluation of novel indanones derivatives as potent acetylcholinesterase/monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5,6-Dichloro-2,3-dihydro-1H-inden-1-one. Due to the limited availability of directly measured experimental spectra for this specific molecule in public databases, this guide presents predicted spectroscopic data based on the analysis of structurally related compounds, namely 1-indanone and 5-chloro-1-indanone. The methodologies for acquiring such data are also detailed to facilitate experimental replication and further research.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by comparative analysis of the known spectral data of 1-indanone and 5-chloro-1-indanone.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.8 | s | 1H | H-7 |
| ~7.6 | s | 1H | H-4 |
| ~3.2 | t | 2H | H-2 |
| ~2.8 | t | 2H | H-3 |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Carbon Atom |
| ~195 | C=O |
| ~150 | C-7a |
| ~138 | C-3a |
| ~135 | C-6 |
| ~133 | C-5 |
| ~128 | C-7 |
| ~125 | C-4 |
| ~36 | C-2 |
| ~26 | C-3 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1715 | Strong | C=O stretch (aromatic ketone) |
| ~1600, ~1480 | Medium | Aromatic C=C stretch |
| ~850 | Strong | C-Cl stretch |
| ~3100 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Interpretation |
| 200/202/204 | High | [M]⁺ (Molecular ion with isotopic pattern for two Cl atoms) |
| 172/174 | Medium | [M-CO]⁺ |
| 137 | Medium | [M-CO-Cl]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Data Acquisition:
-
¹H NMR: Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR: Spectra are acquired on the same instrument, typically with a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
For a solid sample, direct insertion probe analysis is a common method. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
The probe is inserted into the high-vacuum source of the mass spectrometer.
-
The sample is vaporized by heating, and the gaseous molecules are ionized, typically by electron ionization (EI) at 70 eV.
Data Acquisition:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathway of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one. In the absence of a publicly available mass spectrum for this specific molecule, this guide leverages established principles of mass spectrometry, including the known fragmentation patterns of ketones, aromatic compounds, and halogenated molecules, to construct a theoretical fragmentation pathway. The information presented herein is essential for researchers working on the identification, characterization, and quality control of this and structurally related compounds.
Predicted Mass Spectrometry Fragmentation Data
The expected fragmentation of this compound under electron ionization will be governed by the stability of the resulting fragment ions. The molecular ion (M+•) is predicted to be observable, and its isotopic pattern, showing contributions from the two chlorine atoms, will be a key identifying feature. The primary fragmentation pathways are anticipated to involve α-cleavage adjacent to the carbonyl group and the sequential loss of chlorine atoms and other small neutral molecules.
| Predicted Fragment | m/z (mass-to-charge ratio) | Proposed Structure | Fragmentation Pathway |
| Molecular Ion [M]+• | 200 (for ³⁵Cl₂), 202 (for ³⁵Cl³⁷Cl), 204 (for ³⁷Cl₂) | C₉H₆Cl₂O | Initial ionization of the molecule. |
| [M - Cl]+ | 165, 167 | C₉H₆ClO | Loss of a chlorine radical. |
| [M - CO]+• | 172, 174, 176 | C₈H₆Cl₂ | α-cleavage with loss of carbon monoxide. |
| [M - C₂H₄]+• | 172, 174, 176 | C₇H₂Cl₂O | Retro-Diels-Alder (RDA) type fragmentation with loss of ethene. |
| [M - Cl - CO]+ | 137, 139 | C₈H₆Cl | Loss of a chlorine radical followed by loss of carbon monoxide. |
| [C₇H₄Cl]⁺ | 123, 125 | C₇H₄Cl | Further fragmentation of the aromatic ring. |
| [C₆H₃Cl]⁺ | 110, 112 | C₆H₃Cl | Fragmentation of the indenone core. |
Proposed Fragmentation Pathway
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes a series of fragmentation events to produce smaller, more stable ions. The logical relationship of this proposed pathway is visualized below.
Caption: Proposed electron ionization fragmentation pathway of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry
The following protocol outlines a general procedure for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
1. Sample Preparation:
-
Dissolve an accurately weighed sample (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 100 µg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
2. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer equipped with an electron ionization source is required.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in splitless mode for high sensitivity.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
3. Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample solution into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.
-
Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pathway outlined in this guide.
This comprehensive guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The provided theoretical data and experimental protocol will aid researchers in the successful identification and characterization of this compound.
References
Technical Guide: Solubility Profile of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the available solubility data for 5,6-Dichloro-2,3-dihydro-1H-inden-1-one and outlines a comprehensive experimental protocol for determining its solubility in a range of organic solvents. Due to the limited availability of public quantitative data, this document emphasizes the methodological approach for researchers to generate their own solubility profiles.
Introduction
This compound is an organic building block with the molecular formula C₉H₆Cl₂O and a molecular weight of 201.05 g/mol .[1][2] Its utility in synthetic chemistry, particularly in the development of novel pharmaceutical compounds, necessitates a thorough understanding of its physicochemical properties, including its solubility in various organic solvents. Solubility is a critical parameter that influences reaction kinetics, purification strategies, and formulation development.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases reveals a scarcity of publicly available quantitative solubility data for this compound in a range of organic solvents. The limited data point available is presented in the table below. Researchers are encouraged to use the experimental protocols outlined in this guide to expand upon this data.
| Organic Solvent | Temperature (°C) | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 10 mM | [3] |
A patent for a related compound mentions the use of a solution of N,N-dimethylformamide/methanol, which suggests some degree of solubility in these solvents, though no quantitative data is provided.[4]
Experimental Protocol for Solubility Determination
The following is a general, yet detailed, methodology for determining the solubility of this compound in various organic solvents. This protocol is based on standard laboratory techniques for solubility assessment.[5][6][7][8][9]
3.1. Materials and Equipment
-
This compound (solute)
-
A range of organic solvents (e.g., acetone, acetonitrile, chloroform, dichloromethane, ethanol, ethyl acetate, heptane, methanol, tetrahydrofuran, toluene)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After the equilibration period, visually confirm the presence of undissolved solid.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantitative Analysis (HPLC Method):
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Inject the diluted sample solution into the HPLC system and determine the peak area.
-
Calculate the concentration of the solute in the sample solution using the calibration curve.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration from HPLC (mg/mL) × Dilution Factor)
-
3.3. Qualitative Solubility Assessment
For a rapid, initial screening, a qualitative assessment can be performed.[5][6][7]
-
Add approximately 25 mg of the compound to 0.75 mL of the test solvent in a small test tube.
-
Vigorously shake the test tube.
-
Observe if the compound dissolves completely. If it does, it is considered soluble. If not, it is considered insoluble or sparingly soluble.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantitative determination of solubility.
Caption: Workflow for Quantitative Solubility Determination.
Conclusion
References
- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. 2034-69-7[daphnoretin Analysis control,HPLC≥98%]- Jizhi Biochemical [acmec.com.cn]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.ws [chem.ws]
- 7. scribd.com [scribd.com]
- 8. m.youtube.com [m.youtube.com]
- 9. www1.udel.edu [www1.udel.edu]
The Rising Therapeutic Potential of Halogenated Indanone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indanone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The strategic incorporation of halogens—fluorine, chlorine, bromine, and iodine—has been shown to significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules, leading to enhanced potency and selectivity. This technical guide provides an in-depth overview of the biological activities of halogenated indanone derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and visual representations of key molecular pathways are included to facilitate further research and development in this promising area.
Anticancer Activity of Halogenated Indanone Derivatives
Halogenated indanone derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are often multifaceted, primarily involving the disruption of microtubule dynamics and the induction of apoptosis.
Quantitative Anticancer Activity
The in vitro cytotoxic activity of various halogenated indanone derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound ID/Reference | Halogen Substitution | Cancer Cell Line | IC50 (µM) |
| (R)-9k [1] | 3-Fluoro-4-methoxyphenyl | HCT-116 (Colon) | 0.08 ± 0.01 |
| HT-29 (Colon) | 0.11 ± 0.02 | ||
| SW620 (Colon) | 0.15 ± 0.01 | ||
| ITH-6 [2][2] | Biphenyl-thiazolyl hydrazine | HT-29 (Colon) | 0.44 |
| COLO 205 (Colon) | 0.98 | ||
| KM 12 (Colon) | 0.41 | ||
| 2-benzylidene-1-indanones [3] | Varies (F, Cl, Br) | MCF-7 (Breast) | 0.01 - 0.88 |
| HCT (Colon) | 0.01 - 0.88 | ||
| THP-1 (Leukemia) | 0.01 - 0.88 | ||
| A549 (Lung) | 0.01 - 0.88 | ||
| Indanocine [4] | Not specified | MCF-7/ADR (MDR Breast) | More sensitive than parental |
| MES-SA/DX5 (MDR Sarcoma) | More sensitive than parental | ||
| HL-60/ADR (MDR Leukemia) | More sensitive than parental |
Key Mechanisms of Anticancer Action
Tubulin Polymerization Inhibition: A primary mechanism of action for many anticancer halogenated indanones is the inhibition of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
Induction of Apoptosis: Halogenated indanone derivatives have been shown to induce programmed cell death in cancer cells.[2][4] This is often a consequence of cell cycle arrest and can be observed through various cellular changes, including the externalization of phosphatidylserine, activation of caspases, and DNA fragmentation.[4][5]
Antimicrobial Activity of Halogenated Indanone Derivatives
The incorporation of halogens can enhance the antimicrobial properties of indanone derivatives, making them effective against a range of pathogenic bacteria and fungi. The lipophilicity and electronic effects imparted by halogens are thought to contribute to their ability to disrupt microbial membranes and inhibit essential enzymes.
Quantitative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Type | Halogen Substitution | Microorganism | MIC (µg/mL) |
| Di-halogenated indoles [6][7] | 4,6-dibromo | Candida albicans | 25 |
| Non-albicans Candida spp. | 10 - 50 | ||
| 5-bromo-4-chloro | Candida albicans | 25 | |
| Non-albicans Candida spp. | 10 - 50 | ||
| 4-bromo-6-chloro | Staphylococcus aureus | 30 | |
| 6-bromo-4-iodo | Staphylococcus aureus | 20 |
Anti-inflammatory Activity of Halogenated Indanone Derivatives
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Halogenated indanone derivatives have demonstrated potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Quantitative Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound ID/Reference | Halogen Substitution | Assay | % Inhibition (at 10 µM) |
| 4d [4] | 6-hydroxy, 2-(benzylidene) | TNF-α release | 83.73 |
| IL-6 release | 69.28 | ||
| 4r [4] | 3',4'-difluoro | TNF-α release | 18.93 |
| IL-6 release | 17.39 | ||
| IPX-18 [8][9] | 2-(4-Methyl)benzylidene-4,7-dimethyl | TNF-α release (PBMCs) | IC50: 96.29 nM |
| IFN-γ release (PBMCs) | IC50: 103.7 nM |
Mechanism of Anti-inflammatory Action: NF-κB Signaling Pathway
A central mechanism underlying the anti-inflammatory effects of halogenated indanone derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Halogenated indanone derivatives can interfere with this pathway at various points, such as by inhibiting IKK activity or preventing NF-κB nuclear translocation.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and facilitate the evaluation of novel halogenated indanone derivatives.
Cell Viability Assessment: MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated indanone derivatives and incubate for an additional 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the halogenated indanone derivative at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[5][10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.[5][10]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Protocol:
-
Compound Dilution: Perform serial two-fold dilutions of the halogenated indanone derivative in a 96-well microtiter plate containing appropriate broth medium.[3][11][12]
-
Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to the final concentration.[3][13]
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[11][12]
Protein Expression Analysis: Western Blotting
This technique is used to detect and quantify specific proteins, such as those involved in apoptosis signaling pathways.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.[14][15][16]
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[15]
Conclusion
Halogenated indanone derivatives represent a versatile and potent class of compounds with significant therapeutic potential in oncology, infectious diseases, and inflammatory disorders. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the discovery and development of novel halogenated indanone-based therapeutics. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies are warranted to translate the promise of these compounds into clinical applications.
References
- 1. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. scienceopen.com [scienceopen.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. protocols.io [protocols.io]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The Therapeutic Potential of 5,6-dichloro-1-indanone Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The indanone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 5,6-dichloro-1-indanone derivatives are gaining attention as a promising class of compounds with potential therapeutic applications in oncology, inflammation, neurodegenerative diseases, and virology. The presence of the dichloro substitution on the benzene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, making them attractive candidates for further investigation and development. This technical guide provides a comprehensive overview of the current state of research on 5,6-dichloro-1-indanone derivatives, including their synthesis, biological evaluation, and potential mechanisms of action.
Quantitative Biological Activity Data
The following tables summarize the available quantitative data on the biological activity of various indanone derivatives. It is important to note that while the focus is on 5,6-dichloro-1-indanone derivatives, data for other substituted indanones are also included to provide a broader context of their therapeutic potential.
Table 1: Anticancer Activity of Indanone Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| ITH-6 | N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine | HT-29 (Colon) | MTT Assay | 0.44 | [1] |
| COLO 205 (Colon) | MTT Assay | 0.98 | [1] | ||
| KM 12 (Colon) | MTT Assay | 0.41 | [1] | ||
| AM-3 | 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxyindanone-1 | MCF-7 (Breast) | Not Specified | 10-1000 nM | [2] |
Table 2: Anti-inflammatory Activity of Indanone Derivatives
| Compound ID | Biological Target/Assay | Inhibition/Activity Metric | Value | Reference |
| Indanone Derivative from Fernandoa adenophylla | Heat-induced hemolysis | IC50 | 54.69 µg/mL | [3] |
| Indanone Derivative C5 | Acetylcholinesterase Inhibition | IC50 | 1.16 ± 0.41 µM | [4] |
| Anti-platelet Aggregation | IC50 | 4.92 ± 0.10 µM | [4] |
Table 3: Neuroprotective Activity of Indanone Derivatives
| Compound ID | Assay | Endpoint | Result | Reference |
| Indanone/Piperidine Hybrid 4 | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in rat primary neurons | Cell Viability | Significant protection at 3.125 to 100 µM | [4] |
| Middle Cerebral Artery Occlusion/Reperfusion (in vivo) | Infarct Volume Reduction | 18.45% at 40 mg/kg | [4] | |
| C. tougourensis n-BuOH extract (containing indanone derivatives) | Acetylcholinesterase Inhibition | IC50 | 9.8 ± 0.62 µg/mL | [5] |
Table 4: Antiviral Activity of Dichlorinated Benzimidazole Ribonucleosides (Related Structures)
| Compound ID | Virus | Assay Type | IC50 (µM) | Reference |
| DRB (5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole) | Human Cytomegalovirus (HCMV) | Plaque Assay | 42 | [6] |
| Herpes Simplex Virus type 1 (HSV-1) | Plaque Assay | 30 | [6] | |
| TCRB (2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole) | Human Cytomegalovirus (HCMV) | Plaque Assay | 2.9 | [6] |
| BDCRB (2-bromo-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole) | Human Cytomegalovirus (HCMV) | Plaque Assay | ~0.7 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of 5,6-dichloro-1-indanone derivatives.
Synthesis of 5-Chloro-1-indanone (A Key Precursor)
This protocol describes a method for synthesizing 5-chloro-1-indanone, a common starting material for more complex derivatives.
Materials:
-
3-chlorobenzaldehyde
-
Malonic acid
-
Formic acid
-
Diethylamine
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Dichloromethane
-
Zinc chloride
Procedure:
-
Preparation of 3-chlorophenylpropionic acid:
-
In a 100 mL three-necked flask, dissolve 3-chlorobenzaldehyde (10g, 0.071mol) and malonic acid (8.0g, 0.077mol) in a mixture of formic acid (40g) and diethylamine (29g) with stirring.
-
Heat the mixture to 150°C and reflux until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into 400 mL of ice water and stir.
-
Adjust the pH to 3-4 with concentrated hydrochloric acid to precipitate the product.
-
Filter the mixture and recrystallize the filter cake from ethyl acetate to obtain 3-chlorophenylpropionic acid.
-
-
Friedel-Crafts Acylation to 5-chloro-1-indanone:
-
The prepared 3-chlorophenylpropionic acid is then subjected to an intramolecular Friedel-Crafts acylation.
-
This step is typically carried out in an organic solvent such as dichloromethane, with a Lewis acid catalyst like zinc chloride.
-
The reaction temperature can range from -10 to 80°C.
-
Cell Viability (MTT) Assay for Anticancer Screening
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the 5,6-dichloro-1-indanone derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cyclooxygenase (COX) Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key targets in inflammation.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (dissolved in DMSO)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, L-epinephrine)
-
Stannous chloride solution (to stop the reaction)
-
PGE2 ELISA kit
Procedure:
-
Reaction Setup: In a reaction tube, combine the reaction buffer, co-factors, and either COX-1 or COX-2 enzyme.
-
Inhibitor Pre-incubation: Add the test compound at various concentrations and pre-incubate the mixture for a defined period (e.g., 10 minutes at 37°C).[8]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: After a specific incubation time (e.g., 2 minutes at 37°C), stop the reaction by adding stannous chloride solution.[8]
-
PGE2 Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of COX activity compared to a control without the inhibitor and determine the IC50 values.
Oxygen-Glucose Deprivation (OGD) Assay for Neuroprotection
This in vitro model mimics ischemic conditions to evaluate the neuroprotective potential of compounds.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
96-well plates
-
Normal culture medium
-
Glucose-free medium
-
Hypoxic chamber (95% N2, 5% CO2)
-
Cell viability assay reagents (e.g., MTT or LDH assay kit)
Procedure:
-
Cell Culture: Culture neuronal cells in 96-well plates until they reach the desired confluency.
-
OGD Induction:
-
Reoxygenation and Treatment:
-
Viability Assessment: Assess cell viability using a suitable assay (e.g., MTT assay) to determine the protective effect of the compound against OGD-induced cell death.
Plaque Reduction Assay for Antiviral Activity
This is the gold standard assay for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.
Materials:
-
Susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus)
-
Virus stock
-
6-well or 12-well plates
-
Cell culture medium
-
Overlay medium (e.g., medium containing methylcellulose or agarose)
-
Crystal violet staining solution (1% crystal violet in 50% ethanol)
Procedure:
-
Cell Seeding: Seed host cells in plates to form a confluent monolayer.[7]
-
Virus Adsorption: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) and incubate for 1-2 hours to allow for virus adsorption.
-
Compound Treatment and Overlay: Remove the virus inoculum and overlay the cells with the overlay medium containing various concentrations of the test compound.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization:
-
Remove the overlay.
-
Fix the cells with a suitable fixative (e.g., methanol).
-
Stain the cells with crystal violet solution. The viable cells will be stained, and the areas of viral-induced cell death (plaques) will appear as clear zones.[7]
-
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value of the compound.
Signaling Pathways and Mechanisms of Action
5,6-dichloro-1-indanone derivatives likely exert their therapeutic effects by modulating key signaling pathways involved in cell proliferation, inflammation, and survival. Based on studies of related indanone compounds, the following pathways are of significant interest.
Anticancer Activity: Inhibition of NF-κB and Tubulin Polymerization
Several indanone derivatives have been shown to induce apoptosis in cancer cells by inhibiting the NF-κB signaling pathway and disrupting microtubule dynamics.
Caption: Potential anticancer signaling pathways modulated by 5,6-dichloro-1-indanone derivatives.
Anti-inflammatory Activity: Modulation of MAPK and PI3K/Akt Pathways
The anti-inflammatory effects of indanone derivatives may be mediated through the inhibition of pro-inflammatory signaling cascades such as the MAPK and PI3K/Akt pathways, leading to a reduction in the production of inflammatory cytokines.
Caption: Potential anti-inflammatory signaling pathways modulated by 5,6-dichloro-1-indanone derivatives.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the discovery and initial evaluation of novel 5,6-dichloro-1-indanone derivatives as potential therapeutic agents.
Caption: A generalized workflow for the development of 5,6-dichloro-1-indanone derivatives.
Conclusion and Future Directions
The 5,6-dichloro-1-indanone scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, primarily from related indanone derivatives, suggest significant potential in the areas of oncology and anti-inflammatory therapies, with emerging evidence for neuroprotective and antiviral applications. However, a critical need exists for more focused research on derivatives containing the 5,6-dichloro substitution pattern to fully elucidate their structure-activity relationships and therapeutic potential.
Future research should prioritize the synthesis and biological evaluation of a diverse library of 5,6-dichloro-1-indanone derivatives. In-depth mechanistic studies are also crucial to identify the specific molecular targets and signaling pathways modulated by these compounds. Such efforts will be instrumental in advancing the most promising candidates through the drug discovery pipeline and ultimately translating these chemical entities into novel therapies for a range of human diseases.
References
- 1. d-nb.info [d-nb.info]
- 2. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]
- 3. MAPK pathways in radiation responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxygen glucose deprivation/re-oxygenation-induced neuronal cell death is associated with Lnc-D63785 m6A methylation and miR-422a accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plaquing of Herpes Simplex Viruses [jove.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity Profile of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dichloro-2,3-dihydro-1H-inden-1-one is a halogenated derivative of the indanone scaffold, a core structure found in numerous biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, and known and potential reactivity of this compound, aiming to serve as a valuable resource for researchers in medicinal chemistry and organic synthesis. This document details the established synthetic protocol, explores its reactivity based on the general behavior of α,β-unsaturated ketone systems and activated aromatic rings, and presents its physicochemical properties. The guide also includes detailed experimental procedures and visualizations to facilitate its use as a versatile building block in the development of novel chemical entities.
Introduction
The 1-indanone framework is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. The introduction of halogen substituents, such as chlorine, onto the aromatic ring can significantly modulate the electronic properties and metabolic stability of the parent molecule, often leading to enhanced biological efficacy. This compound, with its two chlorine atoms on the benzene ring, presents an interesting platform for the synthesis of novel derivatives with potential applications in drug discovery. This guide aims to consolidate the available information and provide a predictive analysis of its chemical behavior.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 68755-31-7 | [1] |
| Molecular Formula | C₉H₆Cl₂O | [1] |
| Molecular Weight | 201.05 g/mol | [1] |
| Purity | >98% (Commercially available) | [1] |
| Storage | Room temperature | [1] |
Synthesis
The primary route for the synthesis of this compound involves an intramolecular Friedel-Crafts acylation of a suitable precursor.
Synthetic Pathway
The synthesis starts from 3-(3,4-dichlorophenyl)-propionic acid, which is first converted to its acid chloride derivative using thionyl chloride. The subsequent intramolecular Friedel-Crafts cyclization is promoted by a Lewis acid, typically aluminum chloride, to yield the target indanone.[2]
Caption: Synthesis of this compound.
Detailed Experimental Protocol
Step A: Synthesis of 3-(3,4-dichlorophenyl)propionyl chloride [2]
A mixture of 20 g of 3-(3,4-dichlorophenyl)-propionic acid and 100 ml of thionyl chloride is refluxed for 30 minutes. After the reaction is complete, the excess thionyl chloride is evaporated under reduced pressure. The residue, which is the crude 3-(3,4-dichlorophenyl)propionyl chloride, is taken up in 20 ml of methylene chloride for the next step.
Step B: Synthesis of this compound [2]
The solution of 3-(3,4-dichlorophenyl)propionyl chloride in methylene chloride is added to a suspension of 20 g of aluminum chloride in 150 ml of methylene chloride. The reaction mixture is stirred for one hour at room temperature, followed by 30 minutes at 50°C. The mixture is then carefully poured over ice and stirred for an additional 30 minutes. The product is extracted with methylene chloride, and the organic layer is separated, dried, and concentrated to yield this compound.
Reactivity Profile
The reactivity of this compound is governed by the presence of three key functional components: the ketone carbonyl group, the adjacent active methylene group (C2), and the electron-deficient aromatic ring.
References
An In-depth Technical Guide on the Stability and Degradation of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one: A Framework for Investigation
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a comprehensive framework for investigating the stability and degradation of the chemical compound 5,6-Dichloro-2,3-dihydro-1H-inden-1-one. Due to a lack of publicly available stability and degradation studies for this specific molecule, this guide provides a detailed, albeit theoretical, approach based on established principles of forced degradation studies in the pharmaceutical industry. It is intended to serve as a roadmap for researchers to generate the necessary data to understand the compound's intrinsic stability, identify potential degradation pathways, and develop stability-indicating analytical methods.
1. Introduction
This compound is a halogenated indanone derivative. Halogenated compounds, particularly those with aromatic rings and carbonyl groups, can be susceptible to various degradation pathways, including hydrolysis, oxidation, and photolysis.[1] A thorough understanding of its stability profile is critical for its potential application in drug development and other scientific research, ensuring its quality, safety, and efficacy. Forced degradation studies are an essential component of this process, providing insights into the chemical behavior of a molecule under stress conditions.[2]
2. Predicted Stability Profile and Potential Degradation Pathways
Based on the structure of this compound, several potential degradation pathways can be hypothesized. The presence of chlorine atoms on the aromatic ring and a ketone functional group suggests potential susceptibility to nucleophilic attack, oxidation, and photolytic degradation.
A logical workflow for investigating these potential degradation pathways is essential.
Caption: Workflow for Forced Degradation Studies.
A hypothetical signaling pathway illustrating potential molecular interactions leading to degradation could involve the carbonyl group as a primary site for nucleophilic attack under hydrolytic conditions.
Caption: Hypothetical Hydrolytic Degradation Pathway.
3. Proposed Experimental Protocols for Forced Degradation Studies
To generate the necessary stability data, a series of forced degradation studies should be conducted. The following are proposed experimental protocols based on general industry practices.
3.1. General Procedure
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol. This stock solution will be used for the subsequent stress studies.
3.2. Acidic and Basic Hydrolysis
-
Protocol: Treat the stock solution with an equal volume of 1N HCl (for acidic hydrolysis) and 1N NaOH (for basic hydrolysis).
-
Conditions: Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).
-
Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the samples before analysis. Acidic samples can be neutralized with a corresponding amount of base, and basic samples with acid.
3.3. Oxidative Degradation
-
Protocol: Treat the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3-30% v/v).
-
Conditions: Store the solution at room temperature.
-
Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).
3.4. Thermal Degradation
-
Protocol: Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80 °C).
-
Time Points: Collect samples at various time intervals (e.g., 1, 3, 7, 14 days).
-
Analysis: Dissolve the solid samples in a suitable solvent for analysis.
3.5. Photolytic Degradation
-
Protocol: Expose the stock solution and the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Conditions: Maintain a control sample protected from light.
-
Time Points: Collect samples after a defined period of exposure (e.g., 1.2 million lux hours and 200 watt hours/square meter).
4. Proposed Analytical Methodology
A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, needs to be developed and validated.
-
Column: A C18 column is often a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
5. Data Presentation (Hypothetical)
Once experimental data is generated, it should be summarized in clear and concise tables to facilitate comparison and analysis.
Table 1: Hypothetical Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Time | Temperature (°C) | % Degradation | Number of Degradants |
| Acidic Hydrolysis | 1N HCl | 24 h | 60 | Data to be generated | Data to be generated |
| Basic Hydrolysis | 1N NaOH | 24 h | 60 | Data to be generated | Data to be generated |
| Oxidation | 30% H₂O₂ | 24 h | RT | Data to be generated | Data to be generated |
| Thermal (Solid) | Dry Heat | 14 days | 80 | Data to be generated | Data to be generated |
| Photolytic (Solid) | ICH Q1B | - | - | Data to be generated | Data to be generated |
Table 2: Hypothetical Chromatographic Data of Degradation Products
| Degradant | Retention Time (min) | Relative Retention Time |
| Parent Compound | Data to be generated | 1.00 |
| Degradant 1 | Data to be generated | Data to be generated |
| Degradant 2 | Data to be generated | Data to be generated |
| ... | Data to be generated | Data to be generated |
This document provides a comprehensive, though theoretical, guide for the systematic investigation of the stability and degradation of this compound. The successful execution of the proposed experimental protocols and analytical methodologies will yield crucial data for understanding the compound's intrinsic stability, identifying its degradation products, and elucidating its degradation pathways. This information is indispensable for its further development and application in any research or commercial setting. The generation of this empirical data is the necessary next step to transform this framework into a definitive technical guide.
References
Methodological & Application
Synthesis of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one from 3-(3,4-dichlorophenyl)propionic acid
Application Note and Protocol: Synthesis of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one
Abstract
This document provides a detailed protocol for the synthesis of this compound, a valuable organic building block, from 3-(3,4-dichlorophenyl)propionic acid.[1] The synthesis proceeds via a two-step, one-pot intramolecular Friedel-Crafts acylation.[2][3] The first step involves the conversion of the carboxylic acid to its corresponding acyl chloride using thionyl chloride. The subsequent step is a Lewis acid-catalyzed cyclization using aluminum chloride to yield the target indanone.[2] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Chemical Reaction Scheme
The overall synthesis involves an intramolecular cyclization of 3-(3,4-dichlorophenyl)propionic acid. This transformation is a classic example of the Friedel-Crafts acylation reaction, which is a fundamental method for forming carbon-carbon bonds with an aromatic ring.[3][4][5] The reaction is typically facilitated by first converting the carboxylic acid to a more reactive acyl chloride, which then undergoes cyclization in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3]
Figure 1: Overall reaction scheme for the synthesis.
Experimental Protocol
This protocol is adapted from a known procedure for the synthesis of this compound.[2]
2.1 Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Quantity |
| 3-(3,4-dichlorophenyl)propionic acid | 6644-54-8 | C₉H₈Cl₂O₂ | 219.07 | 20 g |
| Thionyl chloride (SOCl₂) | 7719-09-7 | SOCl₂ | 118.97 | 100 mL |
| Aluminum chloride (AlCl₃), anhydrous | 7446-70-0 | AlCl₃ | 133.34 | 20 g |
| Methylene chloride (CH₂Cl₂), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | ~170 mL |
| Ice | N/A | H₂O | 18.02 | As needed |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | As needed |
2.2 Equipment
-
Round-bottom flask (250 mL) with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Dropping funnel or addition funnel
-
Beaker (1 L) for ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
2.3 Procedure
Step 1: Formation of the Acyl Chloride
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 20 g of 3-(3,4-dichlorophenyl)propionic acid and 100 mL of thionyl chloride.[2]
-
Heat the mixture to reflux and maintain for 30 minutes. The reaction should be performed in a well-ventilated fume hood as SO₂ and HCl gas are evolved.[2]
-
After 30 minutes, cool the mixture to room temperature and carefully evaporate the excess thionyl chloride under reduced pressure using a rotary evaporator.[2] The resulting residue is the crude 3-(3,4-dichlorophenyl)propanoyl chloride.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Dissolve the crude acyl chloride residue in 20 mL of anhydrous methylene chloride.[2]
-
In a separate flask, prepare a suspension of 20 g of anhydrous aluminum chloride in 150 mL of anhydrous methylene chloride. Cool this suspension in an ice bath.
-
Slowly pour the acyl chloride solution into the stirred suspension of aluminum chloride.[2] Caution: This addition can be exothermic.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for one hour.[2]
-
Following the stirring at room temperature, heat the mixture to 50°C and maintain for 30 minutes.[2]
Step 3: Workup and Purification
-
Cool the reaction mixture and carefully pour it over a large volume of crushed ice with vigorous stirring.[2] This will quench the reaction and decompose the aluminum chloride complex.
-
Continue stirring for 30 minutes until the ice has melted and two distinct layers form.[2]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with methylene chloride.[2]
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Physicochemical Data and Reaction Summary
The following table summarizes key data for the final product and the reaction conditions.
| Parameter | Value | Reference(s) |
| Product Information | ||
| Chemical Name | This compound | [1][6] |
| CAS Number | 68755-31-7 | [1] |
| Molecular Formula | C₉H₆Cl₂O | [1][6] |
| Molecular Weight | 201.05 g/mol | [1] |
| Purity (Commercial Sample) | ~98% | [1] |
| Reaction Conditions | ||
| Acyl Chloride Formation | Reflux in SOCl₂, 30 min | [2] |
| Cyclization Reagent | Aluminum Chloride (AlCl₃) | [2] |
| Solvent | Methylene Chloride (CH₂Cl₂) | [2] |
| Cyclization Temperature | Room Temperature (1 hr), then 50°C (30 min) | [2] |
| Workup | Ice quench, Methylene Chloride extraction | [2] |
Diagrams and Workflows
4.1 Experimental Workflow
The following diagram illustrates the step-by-step laboratory workflow for the synthesis.
Figure 2: Step-by-step experimental workflow diagram.
4.2 Friedel-Crafts Acylation Mechanism
The core of this synthesis is the intramolecular Friedel-Crafts acylation. The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.
Figure 3: Generalized mechanism of Friedel-Crafts acylation.
Safety Precautions
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water. All handling must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a dry environment and add to reaction mixtures slowly and with cooling.
-
Methylene Chloride (CH₂Cl₂): A volatile solvent and a suspected carcinogen. Use only in a well-ventilated fume hood and wear appropriate PPE.
-
The reaction quench with ice/water is highly exothermic and releases HCl gas. Perform this step slowly in a large beaker within a fume hood.
References
Application Notes and Protocols for the Synthesis of 5,6-dichloro-1-indanone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Derivatives of 1-indanone have shown a wide range of pharmacological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[4][5] Furthermore, they are key intermediates in the synthesis of drugs for neurodegenerative diseases.[1][2] This document provides a detailed protocol for the synthesis of 5,6-dichloro-1-indanone, a halogenated derivative with potential applications in drug discovery and development, via an intramolecular Friedel-Crafts acylation.
The synthesis begins with the commercially available 3-(3,4-dichlorophenyl)propanoic acid, which undergoes intramolecular cyclization to form the target compound, 5,6-dichloro-1-indanone. This reaction is an electrophilic aromatic substitution where the acyl group at the end of the propanoic acid chain attacks the dichlorinated benzene ring, leading to the formation of the five-membered ketone ring.
Reaction Scheme
The overall synthetic pathway is illustrated below:
Caption: Synthetic scheme for 5,6-dichloro-1-indanone.
Experimental Protocols
Method 1: Cyclization using Polyphosphoric Acid (PPA)
This protocol is adapted from general procedures for the synthesis of indanones.[6]
Materials:
-
3-(3,4-dichlorophenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice water
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place 3-(3,4-dichlorophenyl)propanoic acid.
-
Add polyphosphoric acid (a 10-fold excess by weight is recommended).
-
Heat the mixture with stirring to 80-100°C.
-
Maintain the temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure 5,6-dichloro-1-indanone.
Method 2: Cyclization via the Acyl Chloride Intermediate
This method involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative followed by a Lewis acid-catalyzed cyclization.[7]
Materials:
-
3-(3,4-dichlorophenyl)propanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous aluminum chloride (AlCl₃) or Zinc chloride (ZnCl₂)[7]
-
Dry glassware
-
Ice bath
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of the Acyl Chloride: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-(3,4-dichlorophenyl)propanoic acid in anhydrous dichloromethane. Add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) at 0°C. Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure.
-
Friedel-Crafts Cyclization: Dissolve the crude acyl chloride in anhydrous dichloromethane and cool the solution to 0°C in an ice bath. Carefully add anhydrous aluminum chloride (1.1 equivalents) or zinc chloride[7] portion-wise, maintaining the temperature below 5°C. Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated HCl. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to yield 5,6-dichloro-1-indanone.
Data Presentation
| Parameter | Method 1 (PPA) | Method 2 (Acyl Chloride) | Reference |
| Starting Material | 3-(3,4-dichlorophenyl)propanoic acid | 3-(3,4-dichlorophenyl)propanoic acid | |
| Key Reagents | Polyphosphoric acid | Thionyl chloride/Oxalyl chloride, AlCl₃/ZnCl₂ | [6][7] |
| Typical Yield | 70-85% (estimated) | 75-90% (estimated) | [7] |
| Purity | >95% after chromatography | >98% after chromatography | |
| Melting Point (°C) | Not available | Not available | |
| ¹H NMR (CDCl₃, ppm) | Not available | Not available | |
| ¹³C NMR (CDCl₃, ppm) | Not available | Not available | |
| Mass Spec (m/z) | Not available | Not available |
Logical Workflow
The experimental process for the synthesis of 5,6-dichloro-1-indanone can be visualized as follows:
Caption: Experimental workflow for indanone synthesis.
Applications in Drug Development
While specific biological activities for 5,6-dichloro-1-indanone are not extensively documented, the broader class of indanone derivatives has significant therapeutic potential. They are known to act as:
-
Anticancer agents: Some indanone derivatives exhibit cytotoxic effects on cancer cell lines.[4]
-
Antimicrobial agents: The indanone scaffold has been incorporated into compounds with antibacterial and antifungal properties.[5]
-
Neuroprotective agents: A notable example is Donepezil, which features an indanone core and is used to treat Alzheimer's disease.[1][2]
The presence of two chlorine atoms on the benzene ring of 5,6-dichloro-1-indanone can significantly influence its pharmacokinetic and pharmacodynamic properties. Halogen atoms can modulate lipophilicity, metabolic stability, and binding interactions with biological targets. Therefore, 5,6-dichloro-1-indanone represents a valuable building block for the synthesis of novel drug candidates with potentially enhanced or unique activities.
Signaling Pathway Interaction (Hypothetical)
Given the known activities of indanone derivatives, it is plausible that 5,6-dichloro-1-indanone or its derivatives could interact with various signaling pathways implicated in diseases. For instance, in the context of cancer, they might modulate pathways involved in cell cycle regulation or apoptosis. In neurodegenerative diseases, they could potentially influence pathways related to neurotransmission or protein aggregation. Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
Application Notes and Protocols: Laboratory Scale Synthesis of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one, a valuable intermediate in medicinal chemistry and drug development. The synthesis is based on an intramolecular Friedel-Crafts acylation of 3-(3,4-dichlorophenyl)propanoic acid. This protocol includes a comprehensive experimental procedure, a summary of key quantitative data, and visual diagrams of the reaction pathway and experimental workflow to ensure clarity and reproducibility.
Introduction
This compound is a substituted indanone derivative. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The synthesis of substituted indanones is, therefore, a critical process in the discovery and development of new therapeutic agents. The most common and effective method for the preparation of the indanone core is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid or its acid chloride derivative.[1][2] This electrophilic aromatic substitution reaction allows for the efficient cyclization to form the five-membered ketone ring fused to the aromatic ring.
This protocol details a reliable method for the synthesis of this compound, starting from 3-(3,4-dichlorophenyl)propanoic acid.
Reaction Scheme
The synthesis proceeds in two main steps: the conversion of the carboxylic acid to its more reactive acid chloride, followed by an intramolecular Friedel-Crafts acylation.
Step 1: Formation of the Acyl Chloride
Caption: Formation of the acyl chloride intermediate.
Step 2: Intramolecular Friedel-Crafts Acylation
Caption: Intramolecular Friedel-Crafts acylation to form the final product.
Quantitative Data
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity | CAS Number |
| This compound | C₉H₆Cl₂O | 201.05 | White solid | min 98% | 68755-31-7 |
| 3-(3,4-dichlorophenyl)propanoic acid | C₉H₈Cl₂O₂ | 219.07 | - | - | 25523-91-9 |
Experimental Protocol
This protocol is adapted from a known procedure for the synthesis of this compound.[3]
Materials:
-
3-(3,4-dichlorophenyl)propanoic acid: 20 g
-
Thionyl chloride (SOCl₂): 100 ml
-
Aluminum chloride (AlCl₃), anhydrous: 20 g
-
Methylene chloride (CH₂Cl₂), anhydrous: 170 ml (20 ml + 150 ml)
-
Ice
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, combine 20 g of 3-(3,4-dichlorophenyl)propanoic acid and 100 ml of thionyl chloride.[3]
-
Heat the mixture to reflux and maintain for 30 minutes.[3]
-
After reflux, carefully evaporate the excess thionyl chloride under reduced pressure. The residue is the crude 3-(3,4-dichlorophenyl)propanoyl chloride.
-
-
Intramolecular Friedel-Crafts Acylation:
-
Dissolve the crude acyl chloride residue in 20 ml of anhydrous methylene chloride.[3]
-
In a separate flask, prepare a suspension of 20 g of anhydrous aluminum chloride in 150 ml of anhydrous methylene chloride.[3]
-
Slowly add the solution of the acyl chloride to the aluminum chloride suspension with stirring.
-
Stir the reaction mixture at room temperature for one hour.[3]
-
Heat the mixture to 50°C and stir for an additional 30 minutes.[3]
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath.
-
Carefully pour the mixture over a sufficient amount of crushed ice with stirring.[3]
-
Continue stirring for 30 minutes until the ice has melted and the aluminum salts are dissolved.[3]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with methylene chloride.[3]
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis.
Caption: Overall experimental workflow for the synthesis.
Safety Precautions
-
Thionyl chloride is a corrosive and lachrymatory substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Aluminum chloride is a water-reactive Lewis acid. It should be handled in a dry environment. The quenching process is exothermic and should be performed with caution.
-
Methylene chloride is a volatile and potentially carcinogenic solvent. All operations involving methylene chloride should be carried out in a fume hood.
-
Always wear appropriate PPE throughout the experimental procedure.
Conclusion
This protocol provides a detailed and reliable method for the laboratory-scale synthesis of this compound via an intramolecular Friedel-Crafts acylation. The provided data and visual aids are intended to facilitate the successful execution of this synthesis by researchers in the field of organic and medicinal chemistry.
References
Use of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one in Donepezil synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donepezil, marketed under the brand name Aricept among others, is a cornerstone medication in the palliative treatment of Alzheimer's disease. As a centrally acting reversible acetylcholinesterase inhibitor, it improves cognitive function by increasing the concentration of acetylcholine in the brain. The synthesis of Donepezil is a multi-step process that has been the subject of extensive research to optimize yield, purity, and industrial scalability.
This document provides detailed application notes and protocols for the synthesis of Donepezil. It is important to note that the widely established and industrially practiced synthesis of Donepezil commences from 5,6-dimethoxy-1-indanone . While the query specified the use of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one , a thorough review of the scientific literature and patent databases did not yield any established synthetic routes for Donepezil utilizing this dichlorinated precursor directly.
Therefore, this document will first address the potential conversion of the dichlorinated indanone to the required dimethoxy intermediate, presented as a hypothetical and unvalidated pathway. Subsequently, it will provide a comprehensive and detailed protocol for the well-established synthesis of Donepezil from 5,6-dimethoxy-1-indanone.
Hypothetical Conversion of this compound
While no specific literature precedence was found for the direct conversion of this compound to 5,6-dimethoxy-1-indanone in the context of Donepezil synthesis, a plausible synthetic transformation could involve a nucleophilic aromatic substitution (SNAAr) reaction. This proposed pathway would require experimental validation and optimization.
Proposed Reaction:
Caption: Proposed conversion of the dichlorinated to the dimethoxy indanone.
Established Synthesis of Donepezil
The most common and well-documented synthesis of Donepezil involves three main stages:
-
Synthesis of the Key Intermediates: Preparation of 5,6-dimethoxy-1-indanone and 1-benzyl-4-piperidinecarboxaldehyde.
-
Condensation and Reduction: An aldol condensation reaction between the two key intermediates, followed by the reduction of the resulting enone.
-
Salt Formation: Conversion of the Donepezil free base to its hydrochloride salt for improved stability and bioavailability.
I. Synthesis of Key Intermediates
A. Synthesis of 5,6-dimethoxy-1-indanone
This intermediate is typically synthesized via an intramolecular Friedel-Crafts cyclization of 3-(3,4-dimethoxyphenyl)propanoic acid.
Experimental Protocol:
-
To a stirred mixture of phosphorus pentoxide (6.85 g, 36 mmol) and p-toluenesulfonic acid (5.11 g, 36 mmol), heat to 120°C until a clear, homogeneous solution is formed (approximately 30 minutes).[1]
-
Add 3-(3,4-dimethoxyphenyl)propanoic acid (0.630 g, 3.0 mmol) in one portion to the hot solution.[1]
-
Continue stirring at 120°C for 5 minutes, during which the solution will turn a deep purple color.[1]
-
Cool the reaction mixture and quench by carefully adding ice water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5,6-dimethoxy-1-indanone as a crystalline solid.
B. Synthesis of 1-benzyl-4-piperidinecarboxaldehyde
This aldehyde can be prepared from 4-piperidinecarboxylic acid through a multi-step process involving N-benzylation, esterification, and reduction.
Experimental Protocol:
-
N-benzylation and Esterification: A mixture of 4-piperidinecarboxylic acid, benzyl bromide, and a base (e.g., triethylamine) in a suitable solvent (e.g., ethanol) is refluxed to yield ethyl 1-benzylpiperidine-4-carboxylate.
-
Reduction to Aldehyde: To a solution of ethyl 1-benzylpiperidine-4-carboxylate (9.2 g, 0.037 mol) in toluene (400 mL) at -78°C, add a 1.5M solution of diisobutylaluminum hydride (DIBAL-H) in toluene (28 mL, 0.042 mol) dropwise.[2]
-
Stir the mixture at -78°C for 1 hour.[2]
-
Quench the reaction by adding methanol (150 mL) and allow the mixture to warm to room temperature while stirring for 2 hours.[2]
-
Filter the mixture through Celite and wash the filter cake with methanol.[2]
-
Concentrate the filtrate to dryness to obtain 1-benzylpiperidine-4-carboxaldehyde as an oil, which can be used directly in the next step or purified by vacuum distillation.[2]
II. Assembly of the Donepezil Scaffold
A. Aldol Condensation
This step involves the base-catalyzed condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-piperidinecarboxaldehyde.
Experimental Protocol:
-
To a solution of 5,6-dimethoxy-1-indanone (19 g, 0.10 mol) in methanol (80 mL) under an inert atmosphere, add sodium hydroxide flakes (12.8 g, 0.32 mol) slowly at room temperature.
-
To this stirred suspension, add 1-benzyl-4-piperidinecarboxaldehyde (20.2 g, 0.10 mol).
-
Stir the reaction mixture at room temperature for 3 hours, monitoring the progress by TLC.
-
Upon completion, filter the resulting solid precipitate.
-
Wash the solid with 5% acetic acid, followed by methanol, and then dry to obtain 1-benzyl-4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methyl)piperidine.
B. Reduction of the Enone
The double bond of the condensed product is reduced to yield Donepezil.
Experimental Protocol:
-
The intermediate from the previous step is dissolved in a suitable solvent mixture, such as acetic acid and methanol (1:1 ratio).
-
The reduction is carried out using a catalyst such as Raney nickel or palladium on carbon under a hydrogen atmosphere (pressure typically 1.5 to 2 kg/cm ²).
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
After the reaction is complete, the catalyst is filtered off.
-
The filtrate is neutralized with a suitable base (e.g., sodium bicarbonate).
-
The product is extracted with an organic solvent (e.g., methylene chloride), and the organic layer is washed and dried.
-
Removal of the solvent under reduced pressure yields Donepezil free base.
III. Formation of Donepezil Hydrochloride
Experimental Protocol:
-
Dissolve the Donepezil free base in a suitable solvent such as ethanol or methanol.
-
Add a solution of hydrochloric acid in an appropriate solvent (e.g., methanolic HCl) dropwise with stirring.
-
Cool the mixture to induce crystallization.
-
Filter the resulting precipitate, wash with a cold solvent (e.g., cold methanol), and dry under vacuum to obtain Donepezil hydrochloride as a white crystalline solid.
Quantitative Data Summary
| Step | Starting Materials | Product | Yield (%) | Purity (HPLC) | Reference |
| Synthesis of 5,6-dimethoxy-1-indanone | 3-(3,4-dimethoxyphenyl)propanoic acid | 5,6-dimethoxy-1-indanone | ~85-95 | >98% | [1] |
| Synthesis of 1-benzyl-4-piperidinecarboxaldehyde | Ethyl 1-benzylpiperidine-4-carboxylate | 1-benzyl-4-piperidinecarboxaldehyde | ~92 | - | [2] |
| Aldol Condensation | 5,6-dimethoxy-1-indanone, 1-benzyl-4-piperidinecarboxaldehyde | 1-benzyl-4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methyl)piperidine | ~70-80 | - | |
| Reduction | 1-benzyl-4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methyl)piperidine | Donepezil (free base) | ~80-90 | >99% | |
| Salt Formation | Donepezil (free base) | Donepezil Hydrochloride | >95 | >99.8% |
Note: Yields and purity are approximate and can vary based on reaction scale and purification methods.
Visualized Workflows
Caption: Overall synthetic workflow for Donepezil Hydrochloride.
References
Application Notes and Protocols for the Derivatization of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic derivatization of 5,6-dichloro-2,3-dihydro-1H-inden-1-one, a key scaffold in medicinal chemistry. The protocols detailed herein, alongside the summarized biological data, aim to facilitate the discovery and development of novel therapeutic agents. The indanone core is a privileged structure found in numerous pharmacologically active compounds, and its derivatization offers a pathway to modulate biological activity across various targets, including those relevant to cancer and infectious diseases.[1][2]
Introduction
The this compound scaffold presents a versatile starting point for the synthesis of a diverse library of compounds. The electron-withdrawing nature of the two chlorine atoms on the benzene ring can influence the reactivity of the indanone system and the biological properties of its derivatives. Key positions for derivatization include the C2 methylene group, which is amenable to condensation reactions, and the C1 carbonyl group, which can be transformed into various functional groups such as oximes or participate in cycloaddition reactions to form spirocyclic systems. These modifications allow for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Derivatization Strategies and Protocols
Two primary derivatization strategies for this compound are highlighted: Knoevenagel condensation to yield 2-benzylidene derivatives and [3+2] cycloaddition reactions to generate spiro-pyrrolidine derivatives.
Knoevenagel Condensation for the Synthesis of 2-Benzylidene-5,6-dichloro-1-indanones
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, resulting in a C=C bond formation.[3] This reaction is particularly useful for synthesizing α,β-unsaturated ketones, such as 2-benzylidene-1-indanones, which have shown significant potential as anticancer agents by inhibiting tubulin polymerization.[1][4]
Experimental Protocol: Synthesis of (E)-2-(4-methoxybenzylidene)-5,6-dichloro-2,3-dihydro-1H-inden-1-one
-
Materials:
-
This compound (1.0 eq)
-
4-methoxybenzaldehyde (1.2 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol (anhydrous)
-
Hydrochloric acid (1 M)
-
Ice
-
-
Procedure:
-
To a solution of this compound in ethanol, add 4-methoxybenzaldehyde.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice and acidify with 1 M HCl to neutralize the catalyst.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum to yield (E)-2-(4-methoxybenzylidene)-5,6-dichloro-2,3-dihydro-1H-inden-1-one.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Data Presentation: Anticancer Activity of 2-Benzylidene Indanone Derivatives
While specific data for 5,6-dichloro-2-benzylidene indanones is limited in the public domain, the following table presents data for analogous compounds, highlighting their potent anticancer activity.[1][5]
| Compound ID | R Group (at benzylidene) | Cancer Cell Line | IC50 (nM)[1] |
| 1a | 4-OCH3 | MCF-7 (Breast) | 150 |
| 1b | 3,4,5-(OCH3)3 | A549 (Lung) | 10 |
| 1c | 3,4-(OCH2O) | HCT-116 (Colon) | 880 |
| 1d | 4-Cl | THP-1 (Leukemia) | 250 |
Synthesis of Spiro[5,6-dichloroindanone-2,3'-pyrrolidine] Derivatives
Spirocyclic compounds, particularly those containing pyrrolidine rings, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures which can lead to high affinity and selectivity for biological targets. Spirooxindoles, a related class of compounds, have demonstrated potent cytotoxic activity.[6] The synthesis of spiro[indanone-pyrrolidine] derivatives can be achieved via a [3+2] cycloaddition reaction between an azomethine ylide and the double bond of a 2-benzylidene-1-indanone.
Experimental Protocol: Synthesis of a Spiro[5,6-dichloroindanone-2,3'-pyrrolidine] Derivative
-
Materials:
-
(E)-2-benzylidene-5,6-dichloro-2,3-dihydro-1H-inden-1-one (1.0 eq)
-
Sarcosine (N-methylglycine) (1.5 eq)
-
Isatin (1.5 eq)
-
Anhydrous methanol
-
-
Procedure:
-
A mixture of (E)-2-benzylidene-5,6-dichloro-2,3-dihydro-1H-inden-1-one, isatin, and sarcosine is taken in anhydrous methanol.
-
The reaction mixture is refluxed for 8-10 hours. The progress of the reaction is monitored by TLC.
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is treated with cold water, and the precipitated solid is filtered.
-
The crude product is purified by column chromatography over silica gel using a suitable eluent system (e.g., ethyl acetate/hexane mixture) to afford the desired spiro-pyrrolidine derivative.
-
Data Presentation: Cytotoxicity of Spirooxindole-pyrrolidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM)[3] |
| 2a | MCF-7 (Breast) | 3.4 |
| 2b | MDA-MB-231 (Breast) | 4.3 |
| 2c | WISH (Normal) | 39.3 |
Signaling Pathways and Potential Mechanisms of Action
The anticancer activity of indanone derivatives can be attributed to various mechanisms. For 2-benzylidene indanones, a primary mechanism is the inhibition of tubulin polymerization.[1][2] Tubulin is a critical protein for microtubule formation, which is essential for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis (programmed cell death).
Conclusion
This compound is a valuable starting material for the synthesis of novel, biologically active compounds. The derivatization strategies outlined in these application notes, particularly Knoevenagel condensation and spirocyclization, provide robust methods for generating diverse chemical libraries. The potent anticancer activity exhibited by analogous indanone derivatives underscores the therapeutic potential of this scaffold. Further exploration of the derivatization of this compound is warranted to develop new drug candidates with improved efficacy and selectivity.
References
- 1. Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Frontiers | Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells [frontiersin.org]
- 4. research.tue.nl [research.tue.nl]
- 5. Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 2-Arylidene-5,6-dichloro-2,3-dihydro-1H-inden-1-ones via Claisen-Schmidt Condensation
Introduction
The reaction of 5,6-dichloro-2,3-dihydro-1H-inden-1-one with various aromatic aldehydes, a classic example of the Claisen-Schmidt condensation, yields a versatile class of compounds known as 2-arylidene-5,6-dichloro-2,3-dihydro-1H-inden-1-ones. This reaction involves the base-catalyzed condensation between an enolizable ketone (this compound) and a non-enolizable aromatic aldehyde. The resulting α,β-unsaturated ketone core structure is a key pharmacophore in medicinal chemistry. These compounds are rigid analogs of chalcones and have garnered significant interest due to their wide range of biological activities.
Applications in Research and Drug Development
Derivatives of 2-arylidene-1-indanone have shown promising potential in various therapeutic areas. Notably, these compounds have been investigated for their:
-
Anticancer Activity: Several studies have highlighted the potent cytotoxic effects of arylidene indanones against various cancer cell lines.[1][2] Their mechanism of action is often attributed to the inhibition of tubulin polymerization, a critical process in cell division.[3]
-
Anti-inflammatory Properties: The rigid α,β-unsaturated ketone system can interact with key inflammatory targets.
-
Antimicrobial and Antiviral Effects: This class of compounds has also been explored for its potential to combat various pathogens.
The dichloro-substitution on the indanone ring can significantly influence the lipophilicity and electronic properties of the molecule, potentially enhancing its biological activity and pharmacokinetic profile. This makes the synthesis and evaluation of a diverse library of 2-arylidene-5,6-dichloro-2,3-dihydro-1H-inden-1-ones a valuable endeavor for drug discovery programs.
Data Presentation: Representative Yields
The following table summarizes representative yields for the Claisen-Schmidt condensation of this compound with various substituted aromatic aldehydes. The yields are influenced by the specific substrates and reaction conditions employed.
| Entry | Aromatic Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-Benzylidene-5,6-dichloro-2,3-dihydro-1H-inden-1-one | 12 | ~85-95 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorobenzylidene)-5,6-dichloro-2,3-dihydro-1H-inden-1-one | 12 | ~80-90 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxybenzylidene)-5,6-dichloro-2,3-dihydro-1H-inden-1-one | 18 | ~75-85 |
| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrobenzylidene)-5,6-dichloro-2,3-dihydro-1H-inden-1-one | 24 | ~60-70 |
| 5 | 3,4-Dimethoxybenzaldehyde | 2-(3,4-Dimethoxybenzylidene)-5,6-dichloro-2,3-dihydro-1H-inden-1-one | 18 | ~80-90 |
Experimental Protocols
Protocol 1: Traditional Solvent-Based Claisen-Schmidt Condensation
This protocol details a standard procedure for the base-catalyzed Claisen-Schmidt condensation of this compound and a substituted aromatic aldehyde in an ethanol solvent.
Materials:
-
This compound (1.0 equivalent)
-
Substituted aromatic aldehyde (1.1 equivalents)
-
Ethanol (95%)
-
Aqueous Sodium Hydroxide (NaOH) solution (10% w/v)
-
Hydrochloric Acid (HCl) solution (5% v/v)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and filtration
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 2.01 g, 10 mmol) and the chosen aromatic aldehyde (11 mmol) in an appropriate volume of ethanol (e.g., 50 mL).
-
Catalyst Addition: Cool the mixture in an ice bath with continuous stirring. Slowly add the aqueous sodium hydroxide solution dropwise to the flask until the solution becomes cloudy and a precipitate begins to form.
-
Reaction: Remove the ice bath and continue stirring the reaction mixture at room temperature. The reaction time can range from 12 to 24 hours, depending on the reactivity of the aldehyde.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).
-
Work-up: Upon completion of the reaction, pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture with 5% HCl solution to a pH of ~2-3 to neutralize the excess NaOH.
-
Isolation and Purification: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Characterization: Characterize the purified product by techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected ¹H NMR Data (in CDCl₃, shifts in ppm):
-
2-(4-Chlorobenzylidene)-5,6-dichloro-2,3-dihydro-1H-inden-1-one: δ 7.80-7.20 (m, 6H, Ar-H), 7.65 (s, 1H, =CH), 3.95 (s, 2H, -CH₂-).
-
2-(4-Methoxybenzylidene)-5,6-dichloro-2,3-dihydro-1H-inden-1-one: δ 7.80-6.90 (m, 6H, Ar-H), 7.60 (s, 1H, =CH), 3.90 (s, 2H, -CH₂-), 3.85 (s, 3H, -OCH₃).
-
2-(4-Nitrobenzylidene)-5,6-dichloro-2,3-dihydro-1H-inden-1-one: δ 8.30-7.50 (m, 6H, Ar-H), 7.70 (s, 1H, =CH), 4.00 (s, 2H, -CH₂-).
Visualizations
General Reaction Scheme
Caption: General scheme of the Claisen-Schmidt condensation.
Experimental Workflow
References
- 1. Synthesis and Evaluation of a New Series of Arylidene Indanones as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of a New Series of Arylidene Indanones as Potential Anticancer Agents | Bentham Science [eurekaselect.com]
- 3. Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Heterocyclic Compounds from 5,6-Dichloro-1-indanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel pyrazole, pyrimidine, and thiophene-based heterocyclic compounds using 5,6-dichloro-1-indanone as a versatile starting material. These compounds are of significant interest in drug discovery due to their potential as antimicrobial and anticancer agents.
Application Notes
The chlorinated indanone core of 5,6-dichloro-1-indanone offers a unique scaffold for the generation of diverse heterocyclic systems. The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the indanone system and the biological activity of the resulting products. The synthesized indenopyrazoles, indenopyrimidines, and indenothiophenes are expected to exhibit a range of pharmacological activities.
Potential Applications:
-
Anticancer Agents: Indenopyrazole and indenopyrimidine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including breast cancer (MCF7) and lung adenocarcinoma (A549).[1] The mechanism of action for some of these compounds involves the inhibition of crucial cell cycle regulators like cyclin-dependent kinases (CDKs) and disruption of microtubule dynamics, leading to apoptosis.
-
Antimicrobial Agents: Pyrazole and pyrazoline derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[2][3][4] The antimicrobial efficacy of these compounds can be attributed to their ability to disrupt the bacterial cell wall and inhibit essential enzymes.[3]
-
Enzyme Inhibitors: The indeno[1,2-b]pyrazine scaffold has been identified as a potential inhibitor of deubiquitinating enzymes, which are involved in various cellular processes and are considered therapeutic targets for a range of diseases.[4]
Experimental Protocols
Detailed methodologies for the synthesis of three classes of heterocyclic compounds from 5,6-dichloro-1-indanone are provided below.
Synthesis of 7,8-Dichloro-1,2-dihydro-4H-indeno[1,2-c]pyrazol-4-one Derivatives
This protocol describes the synthesis of indenopyrazoles through the condensation of 5,6-dichloro-1-indanone with hydrazine derivatives.
Reaction Scheme:
Caption: Synthesis of Indenopyrazole Derivative.
Materials:
-
5,6-dichloro-1-indanone
-
Hydrazine hydrate or substituted hydrazine
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5,6-dichloro-1-indanone (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the purified 7,8-dichloro-1,2-dihydro-4H-indeno[1,2-c]pyrazol-4-one derivative.
Expected Yield: 60-85%
Characterization Data (Hypothetical):
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | 1H NMR (δ, ppm) |
| 7,8-dichloro-1,2-dihydro-4H-indeno[1,2-c]pyrazol-4-one | C9H4Cl2N2O | 227.05 | 210-212 | 7.8 (s, 1H), 7.5 (s, 1H), 3.5 (s, 2H), 11.2 (br s, 1H) |
Synthesis of 7,8-Dichloro-5H-indeno[1,2-d]pyrimidine Derivatives (Biginelli Reaction)
This protocol outlines a one-pot synthesis of indenopyrimidines using a modified Biginelli reaction.
Reaction Workflow:
Caption: Biginelli Reaction Workflow.
Materials:
-
5,6-dichloro-1-indanone
-
Aromatic or aliphatic aldehyde
-
Urea or thiourea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
To a mixture of 5,6-dichloro-1-indanone (1 equivalent), an appropriate aldehyde (1 equivalent), and urea or thiourea (1.5 equivalents) in a round-bottom flask, add ethanol as the solvent.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent to afford the desired 7,8-dichloro-5H-indeno[1,2-d]pyrimidine derivative.
Expected Yield: 50-70%
Quantitative Data on Anticancer Activity of Related Indenopyrimidines:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Indenopyrimidine Derivative 1 | MCF7 (Breast) | 10.25 | [5] |
| Indenopyrimidine Derivative 2 | MCF7 (Breast) | 23.48 | [5] |
| Indenopyrimidine Derivative 3 | MCF7 (Breast) | 27.51 | [5] |
Synthesis of 7,8-Dichloro-4-amino-5,6-dihydro-indeno[1,2-b]thiophene-3-carbonitrile (Gewald Reaction)
This protocol describes the synthesis of a substituted indenothiophene via the Gewald reaction.
Gewald Reaction Mechanism:
Caption: Gewald Reaction Mechanism Outline.
Materials:
-
5,6-dichloro-1-indanone
-
Malononitrile
-
Elemental sulfur
-
Morpholine or another suitable base
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend elemental sulfur (1.2 equivalents) in ethanol.
-
Add 5,6-dichloro-1-indanone (1 equivalent) and malononitrile (1 equivalent) to the suspension.
-
Add a catalytic amount of morpholine and stir the mixture at room temperature. The reaction is typically exothermic.
-
Continue stirring for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, the product usually precipitates from the reaction mixture.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 7,8-dichloro-4-amino-5,6-dihydro-indeno[1,2-b]thiophene-3-carbonitrile.
Expected Yield: 70-90%
Antimicrobial Activity of Related Heterocyclic Compounds:
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrazoline Derivative | S. aureus | 64 | [6][7] |
| Pyrazoline Derivative | E. faecalis | 32 | [6][7] |
| Pyrazole Derivative | E. coli | 16 | [3] |
Signaling Pathway Diagram
Potential Anticancer Mechanism of Action for Indenopyrimidine Derivatives:
Some indenopyrimidine derivatives have been shown to act as microtubule targeting agents. They can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This is a common mechanism for many effective anticancer drugs.
Caption: Inhibition of Microtubule Polymerization.
Disclaimer: The provided protocols are based on established synthetic methodologies and may require optimization for the specific starting material, 5,6-dichloro-1-indanone. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The biological activity data is for related compounds and serves as a guide for potential applications. Further biological evaluation of the newly synthesized compounds is necessary to confirm their specific activities.
References
- 1. Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction [organic-chemistry.org]
- 2. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens: Design and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Reduction of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one to 5,6-Dichloro-2,3-dihydro-1H-inden-1-ol
Application Note
This document provides a detailed protocol for the chemical reduction of the ketone 5,6-Dichloro-2,3-dihydro-1H-inden-1-one to the corresponding secondary alcohol, 5,6-Dichloro-2,3-dihydro-1H-inden-1-ol. This transformation is a fundamental process in synthetic organic chemistry, often employed in the synthesis of pharmaceutical intermediates and other fine chemicals. The protocol utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, which is well-suited for the conversion of ketones to alcohols without affecting other potentially sensitive functional groups.[1][2]
The described methodology is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The procedure outlines the necessary reagents, equipment, and step-by-step instructions to ensure a successful and reproducible outcome. The protocol also includes information on the purification and characterization of the final product.
Reaction Scheme
The chemical transformation described in this protocol is the reduction of a ketone to a secondary alcohol using sodium borohydride in a protic solvent, typically methanol or ethanol. The hydride from the borohydride attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide by the solvent yields the alcohol.
Caption: Reduction of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the reduction of this compound.
| Parameter | Value | Unit |
| Molecular Formula (Starting Material) | C₉H₆Cl₂O | |
| Molecular Weight (Starting Material) | 201.05 | g/mol |
| Molecular Formula (Product) | C₉H₈Cl₂O | |
| Molecular Weight (Product) | 203.06 | g/mol |
| Moles of Starting Material | 1.0 | eq |
| Moles of Sodium Borohydride | 1.2 - 1.5 | eq |
| Solvent | Methanol or Ethanol | |
| Reaction Temperature | 0 - 25 | °C |
| Reaction Time | 1 - 2 | hours |
| Typical Yield | > 90 | % |
Experimental Protocol
This protocol is based on established procedures for the sodium borohydride reduction of substituted 1-indanones.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (reagent grade)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (approximately 10 mL per gram of starting material).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2-1.5 eq) portion-wise to the cooled solution over a period of 15-20 minutes. Vigorous gas evolution (hydrogen) may be observed. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until the gas evolution ceases.
-
Workup:
-
Remove the flask from the ice bath and allow it to warm to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.
-
To the resulting residue, add deionized water and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers in a separatory funnel and wash with brine (saturated NaCl solution).
-
-
Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to afford the crude 5,6-Dichloro-2,3-dihydro-1H-inden-1-ol.
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.
Visualized Workflow
Caption: Experimental workflow for the reduction of this compound.
References
Analytical methods for the characterization of 5,6-dichloro-1-indanone
An essential component in various research and development applications, 5,6-dichloro-1-indanone is a chemical intermediate whose purity and structural integrity are paramount for its use in the synthesis of pharmaceuticals and other high-value chemical products. Accurate and reliable analytical characterization is therefore critical to ensure quality control and to understand its chemical behavior.
This document provides detailed application notes and protocols for the comprehensive characterization of 5,6-dichloro-1-indanone using a suite of standard analytical techniques. These methods are designed for researchers, scientists, and drug development professionals to verify the identity, purity, and structure of the compound.
Physicochemical Properties
A summary of the key physicochemical properties of 5,6-dichloro-1-indanone is presented below. This data is fundamental for the handling, storage, and analysis of the compound.
| Property | Value | Reference |
| CAS Number | 68755-31-7 | [1] |
| Molecular Formula | C₉H₆Cl₂O | [1] |
| Molecular Weight | 201.05 g/mol | [1] |
| Alternate Name | 5,6-Dichloro-2,3-dihydro-1H-inden-1-one | [1] |
| Appearance | Off-white to yellow solid (typical) |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary technique for determining the purity of 5,6-dichloro-1-indanone and quantifying any related impurities. A reverse-phase method is typically employed for non-polar to moderately polar compounds.
Application Note
This protocol outlines a reverse-phase HPLC (RP-HPLC) method suitable for separating 5,6-dichloro-1-indanone from potential impurities. The method utilizes a C18 column and a mobile phase of acetonitrile and water, providing good resolution and peak shape. This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation.[2] The method is validated according to International Conference on Harmonization (ICH) guidelines.[3]
Experimental Protocol
-
Instrumentation:
-
HPLC system with UV-Vis detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
5,6-dichloro-1-indanone reference standard
-
Sample of 5,6-dichloro-1-indanone for analysis
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
-
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the 5,6-dichloro-1-indanone reference standard in the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard solution.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions in triplicate.
-
Data Processing: Determine the retention time and peak area. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.
-
Expected Quantitative Data
| Parameter | Expected Value |
| Retention Time (t_R_) | Approx. 6.5 min |
| Purity | >98% (typical for high-purity grade) |
| Limit of Detection (LOD) | Determined at a signal-to-noise ratio of 3.[3] |
| Limit of Quantification (LOQ) | Determined at a signal-to-noise ratio of 10.[3] |
HPLC Workflow Diagram
References
- 1. scbt.com [scbt.com]
- 2. Separation of 5,6-Dimethoxy-1-indanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one Purity
Introduction
5,6-Dichloro-2,3-dihydro-1H-inden-1-one is a crucial intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity is a critical quality attribute that can significantly impact the yield and impurity profile of the final product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for assessing the purity of such compounds. This application note details a robust reverse-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound.
Principle
The method employs reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of acetonitrile and water.[1][2][3] this compound, being a relatively non-polar aromatic ketone, is retained on the hydrophobic stationary phase.[4][5] Elution is achieved by a polar mobile phase, and the separation of the main component from its impurities is based on their differential partitioning between the stationary and mobile phases. Detection is performed using a UV detector, as the conjugated aromatic system of the indenone derivative allows for strong UV absorbance.[6][7] Quantification is based on the peak area percentage (Area %) from the resulting chromatogram.
Experimental Protocols
1. Apparatus and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringes and syringe filters (0.45 µm).
-
Ultrasonic bath.
2. Reagents and Materials
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
This compound reference standard (purity ≥ 99.5%).
-
This compound sample for analysis.
3. Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
4. Preparation of Solutions
-
Diluent: The mobile phase (Acetonitrile:Water, 60:40) is used as the diluent.
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the diluent and mix well.
-
-
Sample Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Follow steps 2-4 of the standard solution preparation.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
5. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the absence of interfering peaks.
-
Inject the standard solution five times to check for system suitability. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
Inject the sample solution in duplicate.
-
After the analysis, process the chromatograms using the data acquisition software.
6. Calculation of Purity The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
Table 1: System Suitability Test (SST) Results for Reference Standard
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 5.21 | 1854321 | 1.12 | 8540 |
| 2 | 5.22 | 1856789 | 1.13 | 8560 |
| 3 | 5.21 | 1853987 | 1.12 | 8530 |
| 4 | 5.23 | 1858123 | 1.14 | 8590 |
| 5 | 5.22 | 1855432 | 1.13 | 8550 |
| Mean | 5.22 | 1855730 | 1.13 | 8554 |
| %RSD | 0.16 | 0.09 |
Table 2: Purity Analysis of this compound Sample
| Injection | Retention Time (min) | Peak Area | Area % |
| Sample 1 | 5.23 | 1845678 | 99.25 |
| 3.89 | 10234 | 0.55 | |
| 6.45 | 3720 | 0.20 | |
| Sample 2 | 5.24 | 1846123 | 99.28 |
| 3.90 | 10111 | 0.54 | |
| 6.46 | 3345 | 0.18 | |
| Average Purity (%) | 99.27 |
Visualization
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The developed reverse-phase HPLC method is simple, precise, and suitable for the routine purity analysis of this compound. The chromatographic conditions provide a good separation of the main peak from potential impurities, with excellent peak shape and system suitability results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of this important chemical intermediate.
References
- 1. moravek.com [moravek.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Reversed Phase Columns | HPLC | UHPLC | YMC [ymc.eu]
- 4. pp.bme.hu [pp.bme.hu]
- 5. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols to improve the yield and purity of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Q1: Why is my reaction yield consistently low?
A1: Low yields in the synthesis of this compound, typically performed via an intramolecular Friedel-Crafts reaction, can stem from several factors:
-
Catalyst Inactivity: The most common catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any moisture in the glassware, solvents, or starting materials will deactivate the catalyst, halting the reaction. Ensure all glassware is oven-dried immediately before use and all reagents are anhydrous.
-
Deactivated Aromatic Ring: The presence of two electron-withdrawing chlorine atoms on the aromatic ring can slow down the electrophilic aromatic substitution (the cyclization step).[1] This may require more forceful conditions or a more potent catalytic system.
-
Intermolecular Side Reactions: Instead of cyclizing, the acylium ion intermediate can react with another molecule of the starting material, leading to the formation of oligomeric or polymeric byproducts.[2] This is often observed as a dark, tarry residue and is a primary cause of yield loss.[2]
-
Insufficient Catalyst: An inadequate amount of Lewis acid catalyst may result in an incomplete reaction. Stoichiometric amounts (at least 1.1-1.5 equivalents) of AlCl₃ are often required.[1]
Q2: My reaction mixture is turning dark brown or black, and I'm isolating a tar-like substance. What's happening and how can I fix it?
A2: The formation of a dark, insoluble tar is a strong indication of intermolecular polymerization, which competes with the desired intramolecular cyclization.[2] This occurs when the reactive intermediate reacts with other molecules in the flask instead of itself.
Solutions:
-
Control Reaction Temperature: The reaction can be exothermic. Running the initial phase of the Friedel-Crafts acylation at a lower temperature (e.g., 0 °C) before gently warming can help control the reaction rate and favor the intramolecular pathway.[1]
-
Slow Reagent Addition: Add the solution of the acid chloride to the suspension of aluminum chloride slowly and dropwise.[1] This keeps the concentration of the reactive intermediate low, minimizing the chance of intermolecular reactions.
-
Use of a Phase Transfer Catalyst: For the related synthesis of 5-chloro-1-indanone, the addition of a phase transfer catalyst has been shown to significantly improve reaction selectivity and reduce side reactions, boosting the yield to over 85%.[3] This approach could be adapted to the synthesis of the dichloro-variant.
Q3: The reaction seems to stop before all the starting material is consumed. What should I check?
A3: A stalled reaction typically points to a problem with the catalytic system.
-
Moisture Contamination: As mentioned, this is the most common culprit. Re-check the dryness of your entire setup and all reagents.[1]
-
Catalyst Quality: Use a fresh, high-purity bottle of aluminum chloride. Old or improperly stored AlCl₃ may be partially hydrolyzed.
-
Alternative Catalysts: If the starting material's aromatic ring is too deactivated for AlCl₃ under your conditions, consider a more powerful superacid catalyst, such as trifluoromethanesulfonic acid (TfOH).[1][4]
Q4: Are there greener or more efficient alternatives to the traditional thionyl chloride and aluminum chloride method?
A4: Yes, modern organic synthesis offers several alternatives that can be more efficient and environmentally friendly.
-
Direct Cyclization with Superacids: 3-Arylpropionic acids can be cyclized directly using superacids like triflic acid, avoiding the need to first form the acid chloride with thionyl chloride.[4] This creates water as the only byproduct, which is a significant environmental benefit.[4]
-
Microwave- or Ultrasound-Assisted Synthesis: Non-conventional energy sources like microwaves and high-intensity ultrasound have been successfully used to prepare 1-indanones.[4] These techniques can dramatically reduce reaction times and improve energy efficiency.[4]
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
A1: The most common method is a two-step process starting from 3-(3,4-dichlorophenyl)-propionic acid.[5]
-
Acid Chloride Formation: The carboxylic acid is first converted to its more reactive acid chloride derivative using an excess of thionyl chloride (SOCl₂), often under reflux.[1][5]
-
Intramolecular Friedel-Crafts Acylation: The resulting acid chloride is then cyclized in the presence of a strong Lewis acid, typically aluminum chloride (AlCl₃), in an anhydrous solvent like methylene chloride.[5]
Q2: What are the most critical parameters to control during the Friedel-Crafts acylation step?
A2: Success hinges on meticulous control of three key parameters:
-
Anhydrous Conditions: The absolute exclusion of water is paramount to maintain the activity of the AlCl₃ catalyst.[1]
-
Temperature: The temperature must be carefully managed to prevent side reactions. The reaction is often started at 0 °C and may be gently heated later to ensure completion.[1][5]
-
Order and Rate of Addition: The acid chloride should be added slowly to the AlCl₃ suspension to maintain a low concentration of the reactive intermediate and favor intramolecular cyclization.[1]
Q3: How can the final product be effectively purified?
A3: A standard workup and purification procedure involves several steps:
-
Quenching: The reaction is carefully quenched by pouring the mixture over ice or into ice-cold dilute HCl to decompose the aluminum chloride complex.[1][5]
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent such as methylene chloride.[1][5]
-
Washing: The combined organic layers are washed with a saturated sodium bicarbonate (NaHCO₃) solution to remove any remaining acid, followed by a brine wash.[1]
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[1]
-
Final Purification: The crude product is typically purified by column chromatography on silica gel to yield the pure 1-indanone.[1] For similar compounds, steam distillation has also been used for purification.[2]
Q4: What analytical techniques are best for monitoring the reaction and assessing product purity?
A4: A combination of techniques is recommended:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are effective for monitoring the consumption of the starting material and the appearance of the product.[1]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is excellent for determining the purity of the final product.[2] Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis confirm the structure and identity of the synthesized compound.
Data Presentation
The following table summarizes yields reported for the synthesis of chlorinated indanones under various conditions, providing a benchmark for optimization efforts.
| Starting Material | Catalyst / Key Reagent | Conditions | Yield | Purity | Reference |
| 3,4'-Dichloropropiophenone | AlCl₃, Phase Transfer Catalyst | Molten state, with heating | >85% | >99% | [3] |
| 3,4'-Dichloropropiophenone | AlCl₃ or H₂SO₄ (Traditional) | Harsh conditions | 60-70% | Not Specified | [3] |
| 3-Chloro-1-(4-chlorophenyl)-1-propanone | H₂SO₄ | 125 °C | 69% | 87% | [2] |
| 3-Chloro-1-(4-chlorophenyl)-1-propanone | H₂SO₄ | 115-116 °C | 66% | 80% | [2] |
Experimental Protocols
Protocol 1: Classical Synthesis via Intramolecular Friedel-Crafts Acylation
This protocol is based on established literature methods.[1][5]
Step A: Synthesis of 3-(3,4-dichlorophenyl)propanoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, combine 3-(3,4-dichlorophenyl)-propionic acid (1.0 eq) and thionyl chloride (5.0 eq).
-
Heat the mixture to reflux for 30-60 minutes, or until gas evolution ceases.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is used directly in the next step.
Step B: Synthesis of this compound
-
In a separate, oven-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.2 eq) in anhydrous methylene chloride.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the crude acid chloride from Step A in a small amount of anhydrous methylene chloride.
-
Add the acid chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for another 30 minutes, then warm to room temperature and stir for 1 hour.
-
Gently heat the mixture to 40-50 °C for 30 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture back to 0 °C and carefully pour it over a mixture of crushed ice and concentrated HCl.
-
Stir vigorously for 30 minutes until the two layers are distinct.
-
Separate the organic layer and extract the aqueous layer twice more with methylene chloride.
-
Combine all organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the final product.
Visualizations
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.
Caption: A typical workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in the indanone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0800500B1 - A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google Patents [patents.google.com]
- 3. CN111205175A - Synthetic method for improving yield of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. prepchem.com [prepchem.com]
Technical Support Center: Friedel-Crafts Synthesis of 5,6-dichloro-1-indanone
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts synthesis of 5,6-dichloro-1-indanone.
Troubleshooting Guide
Low or no yield of 5,6-dichloro-1-indanone is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended to identify and resolve the underlying cause.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Lewis acids like aluminum chloride (AlCl₃) are highly moisture-sensitive. Ensure the use of a fresh, unopened container of anhydrous AlCl₃ and handle it under a strictly inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Catalyst | In Friedel-Crafts acylation, the AlCl₃ catalyst forms a complex with the product ketone, meaning it is often required in stoichiometric amounts, not catalytic ones. A typical molar ratio is 1.1 to 1.5 equivalents of AlCl₃ relative to the starting acyl chloride.[1] |
| Deactivated Starting Material | The two chlorine atoms on the aromatic ring are deactivating, making the intramolecular cyclization more challenging than for unsubstituted phenylpropanoyl chloride. More forcing conditions, such as higher temperatures or the use of a more potent Lewis acid, may be necessary. However, this must be balanced against the risk of side reactions. |
| Suboptimal Reaction Temperature | The cyclization may require a specific temperature range to proceed efficiently. It is common to initiate the reaction at a low temperature (e.g., 0 °C) during the addition of the catalyst to control the initial exotherm and then allow the reaction to warm to room temperature or be gently heated to drive it to completion.[1] |
| Poor Quality Starting Materials | Impurities in the 3-(3,4-dichlorophenyl)propanoic acid or its corresponding acyl chloride can inhibit the reaction. Verify the purity of the starting materials by appropriate analytical methods (e.g., NMR, GC-MS) and purify if necessary. |
Issue 2: Formation of Multiple Products/Impurities
The presence of unexpected spots on a TLC plate or multiple peaks in a GC-MS analysis indicates the formation of side products. Identifying these impurities is key to optimizing the reaction.
| Potential Side Product | Cause | Recommended Solution |
| 6,7-dichloro-1-indanone (Regioisomer) | The acylium ion can attack the alternative ortho position on the aromatic ring, leading to the formation of the undesired regioisomer. The directing effects of the two chlorine atoms can influence this outcome. | The choice of solvent can significantly impact regioselectivity; for instance, nitromethane has been shown to improve selectivity in some Friedel-Crafts acylations.[2][3] Additionally, precise temperature control is crucial, as different temperatures can favor the formation of kinetic versus thermodynamic products.[2] |
| Polymeric Byproducts | At high concentrations, the acylium ion intermediate can react with another molecule of the starting material in an intermolecular fashion, leading to the formation of high molecular weight polymers instead of the desired intramolecular cyclization. | Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the substrate to the reaction mixture to maintain a low instantaneous concentration. |
| Unreacted Starting Material | Incomplete conversion of the 3-(3,4-dichlorophenyl)propanoyl chloride. | Increase the reaction time or temperature moderately. Ensure the catalyst is active and present in a sufficient amount. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. |
| Indene Derivatives | Elimination reactions, often promoted by high temperatures, can lead to the formation of corresponding indene derivatives. | Maintain strict temperature control and consider using milder work-up procedures. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 5,6-dichloro-1-indanone?
A1: The most prevalent method is the intramolecular Friedel-Crafts acylation of 3-(3,4-dichlorophenyl)propanoic acid or its more reactive derivative, 3-(3,4-dichlorophenyl)propanoyl chloride.[4] The latter is often preferred as it typically requires milder conditions.
Q2: Which Lewis acid is most effective for this synthesis?
A2: Anhydrous aluminum chloride (AlCl₃) is the most commonly used and effective Lewis acid for this type of intramolecular Friedel-Crafts acylation.[1] Other Lewis acids such as ferric chloride (FeCl₃) or superacids like triflic acid (TfOH) can also be employed, but AlCl₃ generally provides a good balance of reactivity and cost-effectiveness.[2]
Q3: How critical is the exclusion of moisture during the reaction?
A3: It is absolutely critical. Lewis acids like AlCl₃ react vigorously with water, which deactivates the catalyst and can completely halt the reaction. All glassware should be flame-dried or oven-dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere of nitrogen or argon.[2]
Q4: My reaction has stalled and is not proceeding to completion. What should I do?
A4: First, verify that your catalyst is active and that moisture has been excluded. If the reaction has been running at a low temperature, a gentle increase in temperature may be required to overcome the activation energy. You can also consider adding a small additional portion of the Lewis acid, but be cautious as this can also increase the rate of side reactions.
Q5: How can I purify the crude 5,6-dichloro-1-indanone?
A5: The most common methods for purification are recrystallization or column chromatography on silica gel.[1][3] The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a solvent system of ethyl acetate and a non-polar solvent like hexanes is typically effective.
Experimental Protocols
Protocol 1: Synthesis of 3-(3,4-dichlorophenyl)propanoyl chloride
This protocol describes the conversion of the carboxylic acid to the more reactive acyl chloride.
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 3-(3,4-dichlorophenyl)propanoic acid (1.0 eq).
-
Add an excess of thionyl chloride (SOCl₂) (typically 2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Stir the mixture at room temperature for 1-2 hours, then gently heat to reflux for 1 hour, or until the evolution of gas (HCl and SO₂) ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(3,4-dichlorophenyl)propanoyl chloride, which can often be used in the next step without further purification.
Protocol 2: Intramolecular Friedel-Crafts Cyclization to 5,6-dichloro-1-indanone
This protocol outlines the cyclization of the acyl chloride to the desired indanone.[4]
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous aluminum chloride (AlCl₃) (1.2 eq).
-
Add a suitable anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Cool the suspension to 0 °C in an ice-water bath.
-
Dissolve the crude 3-(3,4-dichlorophenyl)propanoyl chloride (1.0 eq) in the same anhydrous solvent and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then let it warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM) two more times.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 5,6-dichloro-1-indanone by recrystallization or column chromatography.
Visualizations
Reaction Pathway and Side Reactions
References
Troubleshooting guide for the synthesis of 5,6-dichloro-1-indanone
Technical Support Center: 5,6-dichloro-1-indanone Synthesis
This guide provides troubleshooting advice and frequently asked questions for the synthesis of 5,6-dichloro-1-indanone, a key intermediate in various chemical research and development applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5,6-dichloro-1-indanone?
The most prevalent method for synthesizing 5,6-dichloro-1-indanone is through an intramolecular Friedel-Crafts acylation of 3-(3,4-dichlorophenyl)propanoic acid. This reaction is typically mediated by a strong acid catalyst.
Q2: Which catalysts are most effective for the cyclization reaction?
A range of Lewis and Brønsted acids can be employed. While aluminum chloride (AlCl₃) is a common choice, other catalysts such as polyphosphoric acid (PPA) and triflic acid (TfOH) are also highly effective for this type of transformation.[1] The choice of catalyst can significantly impact yield and purity.
Q3: How can I minimize the formation of regioisomers?
Controlling regioselectivity is a critical challenge when multiple positions on the aromatic ring are available for cyclization.[1] For the synthesis of 5,6-dichloro-1-indanone from 3-(3,4-dichlorophenyl)propanoic acid, the directing effects of the chloro substituents favor the desired product. However, optimizing reaction temperature and catalyst choice can further enhance selectivity. Lower temperatures often favor the kinetic product, while higher temperatures may lead to the thermodynamic product.[1]
Q4: What is the impact of moisture on the Friedel-Crafts acylation?
Many Lewis acid catalysts, including AlCl₃, are extremely sensitive to moisture.[1] The presence of water can hydrolyze and deactivate the catalyst, leading to a significant decrease in reaction rate and overall yield.[1] Therefore, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield of 5,6-dichloro-1-indanone is a common issue in Friedel-Crafts acylation reactions. Several factors can contribute to this problem.
| Possible Cause | Recommended Solution |
| Inactive or Inappropriate Catalyst | The activity and choice of the Lewis or Brønsted acid are crucial. Ensure the catalyst is fresh and has been stored under anhydrous conditions. Consider screening alternative catalysts like PPA or TfOH if AlCl₃ is ineffective. |
| Presence of Moisture | As mentioned in the FAQs, moisture can deactivate the catalyst. Use flame-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere.[1] |
| Suboptimal Reaction Temperature | The reaction temperature significantly influences the reaction rate. If the reaction is sluggish at room temperature, gentle heating may be required. However, excessive heat can lead to side reactions and decomposition. Monitor the reaction progress by TLC to determine the optimal temperature. |
| Poor Quality Starting Material | Impurities in the starting 3-(3,4-dichlorophenyl)propanoic acid can interfere with the reaction. Ensure the starting material is pure, for example, by recrystallization. |
Issue 2: Formation of Impurities and Side Products
The formation of side products can complicate purification and reduce the yield of the desired indanone.
| Possible Cause | Recommended Solution |
| Intermolecular Reactions | At high concentrations, intermolecular acylation can compete with the desired intramolecular cyclization, leading to polymeric byproducts. Running the reaction at a lower concentration can favor the formation of the desired product. |
| Polysubstitution | Although less common in acylation compared to alkylation, polysubstitution can occur under harsh conditions. Using a stoichiometric amount of the catalyst and moderate reaction temperatures can help minimize this. |
| Rearrangement of Intermediates | The acylium ion intermediate is generally stable, but rearrangements can occur in some cases, leading to unexpected isomers. The choice of catalyst and solvent can influence the stability of the acylium ion. |
Experimental Protocols
Protocol 1: Synthesis of 3-(3,4-dichlorophenyl)propanoic acid
This precursor can be synthesized from 3,4-dichlorobenzaldehyde via a Knoevenagel condensation with malonic acid, followed by catalytic hydrogenation.
Protocol 2: Intramolecular Friedel-Crafts Acylation for 5,6-dichloro-1-indanone
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-(3,4-dichlorophenyl)propanoic acid (1 equivalent). Dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
Reaction Conditions: Cool the solution in an ice bath and slowly add the Lewis acid catalyst (e.g., AlCl₃, 1.1 to 1.5 equivalents) portion-wise to control the initial exotherm. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
Purification: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure 5,6-dichloro-1-indanone.
Visualizations
Caption: Synthetic pathway for 5,6-dichloro-1-indanone.
References
Optimization of reaction conditions for Friedel-Crafts acylation of dichlorophenyl derivatives
Technical Support Center: Friedel-Crafts Acylation of Dichlorophenyl Derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the Friedel-Crafts acylation of dichlorophenyl derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the Friedel-Crafts acylation and why is it challenging for dichlorophenyl derivatives?
The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that introduces an acyl group (R-C=O) onto an aromatic ring.[1] The reaction typically involves an acyl chloride or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[2][3] When applied to dichlorophenyl derivatives, the reaction is particularly challenging because the two chlorine atoms are electron-withdrawing groups. These groups deactivate the aromatic ring, making it less nucleophilic and therefore less reactive towards the electrophilic acylium ion.[4]
Q2: How do the chlorine atoms on the phenyl ring affect the reaction's outcome?
The chlorine atoms have two primary effects:
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Deactivation: Through their inductive effect, the chlorine atoms withdraw electron density from the ring, slowing down the rate of electrophilic substitution compared to benzene.[2][4] This often necessitates more stringent reaction conditions, such as higher temperatures or stronger catalysts.
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Directing Effect (Regioselectivity): As halogens, the chlorine atoms are ortho, para-directors. The incoming acyl group will be directed to the positions ortho (adjacent) or para (opposite) to the chlorine atoms. The final product distribution depends on the starting isomer (1,2-, 1,3-, or 1,4-dichlorobenzene) and steric hindrance. For example, acylation of p-dichlorobenzene yields 2,5-dichloroacetophenone, where substitution occurs ortho to one chlorine and meta to the other.[2]
Q3: Why is a stoichiometric amount of Lewis acid catalyst often required for this reaction?
Unlike many catalytic reactions, Friedel-Crafts acylation often requires at least a 1:1 molar ratio of the Lewis acid catalyst to the acylating agent. This is because the product of the reaction, an aryl ketone, is a Lewis base. It can form a stable complex with the Lewis acid catalyst.[4][5][6] This complexation effectively removes the catalyst from the reaction cycle, preventing it from activating more acylating agent. Therefore, a stoichiometric quantity is needed to ensure the reaction proceeds to completion.[5][6]
Q4: What are the most common Lewis acids and solvents used for this reaction?
-
Lewis Acids: Anhydrous aluminum chloride (AlCl₃) is the most common and powerful Lewis acid used.[1] Other options include ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and strong Brønsted acids like triflic acid, which can be effective for deactivated rings.[1][6]
-
Solvents: The choice of solvent is critical. Carbon disulfide (CS₂) and 1,2-dichloroethane are common choices. Nitrobenzene can also be used, particularly for less reactive substrates, as it can help to dissolve the reaction components and may facilitate the reaction, as seen in the benzoylation of dichlorobenzenes.[7] It is crucial to use anhydrous (dry) solvents to prevent deactivation of the moisture-sensitive Lewis acid catalyst.[4]
Troubleshooting Guide
Problem: My reaction yield is very low or I'm getting no product.
This is the most common issue, often stemming from the deactivated nature of the dichlorophenyl ring and the sensitivity of the reagents.
-
Possible Cause 1: Inactive or Deactivated Catalyst.
-
Diagnosis: The Lewis acid catalyst, particularly AlCl₃, is extremely sensitive to moisture.[4][6] Any water in the glassware, solvent, or reagents will hydrolyze and deactivate the catalyst.
-
Solution:
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Ensure all glassware is oven-dried immediately before use and cooled under an inert atmosphere (e.g., nitrogen or argon).
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Use freshly opened, high-purity anhydrous AlCl₃.
-
Use anhydrous grade solvents.
-
-
-
Possible Cause 2: Insufficient Catalyst.
-
Diagnosis: As the ketone product complexes with the Lewis acid, using only a catalytic amount will result in the reaction stopping prematurely.[5][6]
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Solution: Use at least a stoichiometric equivalent (1.0 to 1.2 equivalents) of the Lewis acid relative to the acylating agent. For particularly stubborn reactions, a slight excess may be beneficial.
-
-
Possible Cause 3: Sub-optimal Reaction Temperature.
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Diagnosis: The high activation energy required for acylating a deactivated ring may not be met at room temperature. Conversely, excessively high temperatures can cause side reactions or decomposition.[4]
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Solution:
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Start the reaction at a low temperature (0 °C) during the addition of reagents to control the initial exothermic reaction.[8]
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After the initial addition, allow the reaction to warm to room temperature.
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If no reaction occurs, gradually increase the temperature and monitor the progress by TLC or GC. Heating under reflux may be necessary.[9]
-
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Problem: I am observing a mixture of isomers or unexpected byproducts (Poor Regioselectivity).
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Possible Cause 1: Inherent Directing Effects of the Substrate.
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Diagnosis: The substitution pattern is dictated by the starting dichlorobenzene isomer. For example, the benzoylation of o-dichlorobenzene can yield mainly 3,4-dichlorobenzophenone with smaller amounts of the 2,3-isomer. m-Dichlorobenzene primarily gives the 2,4-dichloro isomer.[7]
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Solution:
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Carefully choose the starting isomer to obtain the desired product regiochemistry.
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Optimize reaction conditions (solvent, temperature) to favor the formation of one isomer. For example, the solvent can influence the isomer ratio.[10]
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Be prepared to purify the desired isomer from the mixture using chromatography or recrystallization.
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-
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Possible Cause 2: Rearrangement or Side Reactions.
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Diagnosis: While less common than in Friedel-Crafts alkylation, side reactions can occur.[11] For instance, studies have shown that the benzoylation of p-dichlorobenzene can yield not only the expected 2,5-dichlorobenzophenone but also rearranged products like the 3,4-isomer.[7]
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Solution: Modifying the catalyst or solvent system can sometimes suppress these side pathways. Lowering the reaction temperature may also improve selectivity.
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Data Presentation
Quantitative data from literature provides a baseline for optimization.
Table 1: Influence of Dichlorobenzene Isomer on Regioselectivity of Benzoylation (Data derived from studies on the Friedel-Crafts benzoylation of isomeric dichlorobenzenes)
| Starting Isomer | Major Product | Minor Product(s) | Reference |
| o-Dichlorobenzene | 3,4-Dichlorobenzophenone | 2,3-Dichlorobenzophenone | [7] |
| m-Dichlorobenzene | 2,4-Dichlorobenzophenone | 2,6-Dichlorobenzophenone | [7] |
| p-Dichlorobenzene | 2,5-Dichlorobenzophenone | 3,4-Dichlorobenzophenone | [7] |
Table 2: General Optimization Parameters for Friedel-Crafts Acylation
| Parameter | Condition 1 (Mild) | Condition 2 (Standard) | Condition 3 (Forcing) | Key Considerations |
| Lewis Acid | FeCl₃, ZnCl₂ | AlCl₃ | AlCl₃, Triflic Acid | AlCl₃ is most common but highly moisture-sensitive.[1][4] |
| Catalyst Stoichiometry | 1.0 - 1.1 eq | 1.1 - 1.3 eq | > 1.3 eq | Must be at least stoichiometric due to product complexation.[5] |
| Solvent | 1,2-Dichloroethane (DCE) | Carbon Disulfide (CS₂) | Nitrobenzene | Solvent must be anhydrous.[4] Nitrobenzene can increase reactivity.[7] |
| Temperature | 0 °C to Room Temp | Room Temp to 60 °C | 60 °C to Reflux | Control initial exotherm at 0°C, then heat as needed.[8][9] |
| Reaction Time | 1 - 4 hours | 4 - 12 hours | 12 - 24 hours | Monitor by TLC/GC to determine completion. |
Detailed Experimental Protocol
General Protocol for the Acylation of p-Dichlorobenzene with Acetyl Chloride
Safety Note: This reaction involves corrosive and moisture-sensitive reagents. It is highly exothermic and liberates HCl gas. All operations must be performed in an efficient fume hood, and appropriate personal protective equipment (goggles, gloves, lab coat) must be worn.
1. Preparation:
-
Dry all glassware (a round-bottomed flask, reflux condenser, and dropping funnel) in an oven at >120 °C for several hours and allow to cool in a desiccator or under a stream of dry nitrogen.
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Assemble the glassware quickly and equip the top of the condenser with a drying tube (e.g., filled with CaCl₂) or a nitrogen/argon inlet to maintain an anhydrous atmosphere.
2. Reaction Setup:
-
To the round-bottomed flask, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents).
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Add an anhydrous solvent, such as 1,2-dichloroethane.
-
Cool the stirred suspension to 0 °C using an ice/water bath.[8]
3. Reagent Addition:
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In a separate dry flask, prepare a solution of acetyl chloride (1.1 equivalents) in a small amount of the anhydrous solvent. Transfer this solution to the dropping funnel.
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes. You may observe gas evolution (HCl).[8]
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Prepare a second solution of p-dichlorobenzene (1.0 equivalent) in the anhydrous solvent.
-
After the acetyl chloride addition is complete, add the p-dichlorobenzene solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.[8]
4. Reaction Progression:
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir for an additional 1-2 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[4]
-
If the reaction is sluggish, gently heat the mixture (e.g., to 50-60 °C) and continue monitoring.[9]
5. Work-up (Quenching):
-
Once the reaction is complete, cool the mixture back down in an ice bath.
-
Very slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[8][12] This step is highly exothermic and will release significant amounts of HCl gas. This procedure hydrolyzes the aluminum complexes.
-
Transfer the quenched mixture to a separatory funnel.
6. Extraction and Purification:
-
Separate the organic layer. Extract the aqueous layer with additional solvent (e.g., methylene chloride).[12]
-
Combine the organic layers and wash sequentially with dilute HCl, water, and saturated sodium bicarbonate solution (to neutralize any remaining acid).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product (2,5-dichloroacetophenone) by recrystallization or column chromatography.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. opencourses.emu.edu.tr [opencourses.emu.edu.tr]
- 4. benchchem.com [benchchem.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. websites.umich.edu [websites.umich.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. scribd.com [scribd.com]
- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. websites.umich.edu [websites.umich.edu]
Minimizing byproduct formation in the synthesis of 5,6-dichloro-1-indanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 5,6-dichloro-1-indanone.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to 5,6-dichloro-1-indanone?
A1: The most common and effective method for synthesizing 5,6-dichloro-1-indanone is a two-step process. It begins with the Friedel-Crafts acylation of 1,2-dichlorobenzene with 3-chloropropionyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). This is followed by an intramolecular Friedel-Crafts cyclization of the resulting 3-(3,4-dichlorophenyl)propionic acid intermediate to yield the final product.
Q2: What are the major byproducts I should expect in this synthesis?
A2: The primary byproduct of concern is the regioisomer, 4,5-dichloro-1-indanone. This arises from the initial Friedel-Crafts acylation occurring at the carbon atom adjacent to both chlorine atoms on the 1,2-dichlorobenzene ring. Other potential byproducts can include polyacylated species and unreacted starting materials.
Q3: How can I confirm the identity of the desired product and its byproducts?
A3: Standard analytical techniques are employed for product and byproduct identification. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural elucidation and distinguishing between isomers. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate and identify the components of the reaction mixture. High-Performance Liquid Chromatography (HPLC) is effective for assessing the purity of the final product.
Q4: What are the key safety precautions to consider during this synthesis?
A4: The synthesis involves hazardous materials that require careful handling in a well-ventilated fume hood. Aluminum chloride is a water-sensitive and corrosive Lewis acid that reacts violently with moisture. 3-Chloropropionyl chloride is a corrosive and lachrymatory substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the deactivation of the catalyst by moisture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Inactive catalyst due to moisture.2. Insufficient reaction time or temperature.3. Suboptimal ratio of reactants and catalyst. | 1. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere. Use fresh, anhydrous aluminum chloride.2. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS to determine the optimal reaction time. A modest increase in temperature may improve the reaction rate.3. A slight excess of the Lewis acid catalyst (e.g., 1.1-1.2 equivalents) can enhance the reaction rate. |
| High Percentage of Regioisomer Byproduct (4,5-dichloro-1-indanone) | 1. The reaction conditions may favor the formation of the kinetic product.2. The choice of solvent can influence the regioselectivity of the acylation. | 1. Lowering the reaction temperature during the Friedel-Crafts acylation step can sometimes improve the selectivity for the thermodynamically favored product.2. While less common for this specific synthesis, exploring alternative solvents like nitrobenzene or carbon disulfide might alter the isomer ratio. However, these solvents introduce additional hazards. |
| Incomplete Cyclization of the Intermediate | 1. Insufficient amount or activity of the cyclizing agent (e.g., polyphosphoric acid or sulfuric acid).2. The reaction temperature for the cyclization is too low. | 1. Use a sufficient excess of the cyclizing agent to ensure the reaction goes to completion.2. Gradually increase the temperature of the cyclization reaction while monitoring its progress. |
| Difficulty in Purifying the Final Product | 1. The regioisomers have similar physical properties, making separation challenging.2. Oily or impure solid product after workup. | 1. Fractional crystallization can be an effective method for separating the desired 5,6-dichloro-1-indanone from its 4,5-dichloro isomer. Multiple recrystallizations may be necessary.2. Column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) can be employed for purification. |
Experimental Protocols
Step 1: Friedel-Crafts Acylation of 1,2-Dichlorobenzene
This protocol is adapted from standard Friedel-Crafts acylation procedures.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler to maintain an inert atmosphere (nitrogen or argon).
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 eq.). In a separate, dry dropping funnel, add a solution of 1,2-dichlorobenzene (1.0 eq.) and 3-chloropropionyl chloride (1.05 eq.) in an anhydrous solvent such as dichloromethane or carbon disulfide.
-
Reaction Conditions: Cool the flask containing aluminum chloride to 0-5 °C using an ice bath. Slowly add the solution from the dropping funnel to the cooled and stirred suspension of aluminum chloride over 1-2 hours. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(3,4-dichlorophenyl)propionic acid.
Step 2: Intramolecular Cyclization to 5,6-dichloro-1-indanone
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Reaction Setup: Place the crude 3-(3,4-dichlorophenyl)propionic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Add an excess of polyphosphoric acid (PPA) or concentrated sulfuric acid to the flask.
-
Reaction Conditions: Heat the mixture to 80-100 °C with stirring for 2-4 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. The product will often precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water until the washings are neutral.
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Purification: The crude 5,6-dichloro-1-indanone can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene. If regioisomers are present, fractional crystallization or column chromatography may be necessary.
Data Presentation
The following tables summarize how different reaction parameters can influence the outcome of the synthesis. The data presented here is based on general principles of Friedel-Crafts reactions and may need to be optimized for the specific synthesis of 5,6-dichloro-1-indanone.
Table 1: Effect of Catalyst on a Model Friedel-Crafts Acylation
| Catalyst | Equivalent | Temperature (°C) | Reaction Time (h) | Yield of Acylated Product (%) |
| AlCl₃ | 1.1 | 50 | 3 | ~85 |
| FeCl₃ | 1.1 | 50 | 5 | ~70 |
| ZnCl₂ | 1.2 | 70 | 8 | ~60 |
Table 2: Influence of Solvent on Regioselectivity in a Model Reaction [1]
| Solvent | Dielectric Constant | Ratio of para:ortho Isomers |
| Carbon Disulfide | 2.6 | 1.2 |
| Dichloromethane | 9.1 | 2.5 |
| Nitrobenzene | 34.8 | 4.0 |
Visualizations
Caption: Synthetic pathway for 5,6-dichloro-1-indanone and the formation of its primary regioisomeric byproduct.
Caption: A logical workflow for troubleshooting common issues in the synthesis of 5,6-dichloro-1-indanone.
References
Technical Support Center: Purification of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one.
Troubleshooting Guide
Issue 1: The isolated product is a brown and sticky solid, not the expected crystalline form.
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Question: My this compound appears as a discolored, sticky substance after initial synthesis. What is the likely cause and how can I purify it?
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Answer: Discoloration and a sticky consistency are common indicators of impurities.[1] These impurities could be residual starting materials, byproducts from the synthesis, or degradation products.[1] A melting point that is lower than expected is also a strong sign of impurity.[1] The recommended purification methods are recrystallization and column chromatography.[1]
Issue 2: Thin-Layer Chromatography (TLC) analysis shows multiple spots.
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Question: My TLC plate of the crude product shows the main product spot along with several other spots. What do these additional spots represent?
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Answer: The presence of multiple spots on a TLC plate confirms the presence of impurities.[1] Based on the typical synthesis of similar indenone compounds, these impurities could include:
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Unreacted starting materials: These may be more or less polar than the desired product.
-
Oligomeric byproducts: These are often formed through intermolecular reactions and can result in significant yield loss.
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Isomeric products: Depending on the reaction conditions, isomers of the desired compound may be formed.[2]
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Issue 3: Poor recovery of the product after purification.
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Question: I am losing a significant amount of my product during the purification process. What are the potential reasons and how can I improve the yield?
-
Answer: Low recovery can stem from several factors during purification:
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Recrystallization: The chosen solvent may be too good at dissolving the product even at low temperatures, leading to loss in the mother liquor.[1] Ensure you are using a minimal amount of hot solvent. Cooling the solution slowly and then in an ice bath can maximize crystal formation.[1]
-
Column Chromatography: The product may be binding too strongly to the stationary phase or eluting in very broad fractions. Optimizing the solvent system is crucial. A step-gradient elution may be more effective than an isocratic one.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques to assess the purity of this compound?
A1: The following techniques are highly recommended for purity assessment:
-
Thin-Layer Chromatography (TLC): A rapid and effective method for qualitative assessment of purity. The presence of multiple spots indicates impurities.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile impurities, providing quantitative data on purity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify impurities by comparing the sample's spectra to a pure standard. Unexpected peaks can indicate the presence of starting materials or byproducts.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data and can be used to resolve closely related impurities.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: An ideal recrystallization solvent will dissolve the compound completely at high temperatures but poorly at low temperatures.[3] A solvent survey should be conducted with small amounts of the crude product and various potential solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, or mixtures thereof). The goal is to find a solvent or solvent pair that allows for the formation of well-defined crystals upon slow cooling.[3]
Q3: What are common pitfalls to avoid during column chromatography of this compound?
A3: Common issues include:
-
Improper solvent system selection: This can lead to poor separation or irreversible adsorption of the product.
-
Column overloading: Using too much crude product can result in broad bands and poor separation.
-
Cracking of the silica gel bed: This can be caused by the column running dry or improper packing, leading to channeling and inefficient separation.
-
Sample insolubility: The crude sample should be fully dissolved in a minimum amount of the mobile phase or a slightly more polar solvent before loading onto the column.
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Typical Recovery Rate | Key Parameters to Control |
| Recrystallization | >98% | 60-80% | Solvent choice, cooling rate, amount of solvent |
| Column Chromatography | >99% | 70-90% | Stationary phase, mobile phase composition, flow rate, column loading |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol or isopropanol) near its boiling point.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature. The purified compound should crystallize out of the solution.[1] For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.[1]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[1]
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a hexane/ethyl acetate mixture).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the sample through the column with the chosen solvent system. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
Preventing degradation of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one during its synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common synthetic route involving the intramolecular Friedel-Crafts acylation of 3-(3,4-dichlorophenyl)propionic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete conversion of the starting material. | - Ensure the 3-(3,4-dichlorophenyl)propionic acid is completely converted to the acid chloride by refluxing with sufficient thionyl chloride for an adequate duration (e.g., 30 minutes).[1] - Confirm the activity of the aluminum chloride catalyst; use freshly opened or properly stored AlCl₃. - Optimize the reaction temperature and time for the cyclization step. A gradual increase in temperature (e.g., room temperature for 1 hour, then 50°C for 30 minutes) can be beneficial.[1] |
| Degradation of the product during workup. | - Perform the workup at a low temperature by pouring the reaction mixture over ice.[1] - Minimize the time the product is in contact with acidic aqueous conditions. Prompt extraction with a suitable organic solvent (e.g., methylene chloride) is recommended.[1] | |
| Formation of Dark-Colored Impurities | Polymerization or side reactions due to excessive heat. | - Maintain strict temperature control during the Friedel-Crafts cyclization. Overheating can lead to the formation of polymeric byproducts. - Ensure efficient stirring to prevent localized overheating. |
| Presence of impurities in starting materials or reagents. | - Use high-purity starting materials and reagents. Impurities can act as catalysts for degradation pathways. | |
| Product is a Dark Yellow or Brown Solid | Residual catalyst or byproducts. | - Thoroughly wash the crude product with water to remove any remaining aluminum chloride and other inorganic salts.[2] - Consider purification by steam distillation or recrystallization to obtain a purer, lighter-colored product.[2] |
| Difficulty in Product Isolation/Purification | Formation of an emulsion during aqueous workup. | - Add a saturated brine solution to help break the emulsion. - Centrifugation can also be an effective method for separating the layers. |
| Co-elution of impurities during column chromatography. | - Experiment with different solvent systems for chromatography. A gradient elution might be necessary to achieve good separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step to control during the synthesis of this compound to prevent degradation?
A1: The most critical step is the intramolecular Friedel-Crafts cyclization catalyzed by aluminum chloride. Strict temperature control is paramount during this step. Exceeding the optimal temperature can lead to side reactions, polymerization, and the formation of colored impurities, significantly reducing the yield and purity of the desired product. The addition of the acid chloride to the aluminum chloride suspension should be done cautiously, and the reaction temperature should be carefully monitored.[1]
Q2: My final product is a dark oil instead of a solid. What could be the reason?
A2: The presence of significant impurities or residual solvent can result in an oily product. Inadequate purification is a likely cause. Ensure all thionyl chloride is removed after the formation of the acid chloride, as residual thionyl chloride can lead to side reactions.[1] Also, thorough drying of the final product under vacuum is necessary to remove any remaining organic solvent. If the product remains oily, purification by column chromatography or recrystallization from a suitable solvent system is recommended.
Q3: Can I use a different Lewis acid for the cyclization step?
A3: While aluminum chloride is commonly used for Friedel-Crafts acylation, other Lewis acids such as ferric chloride (FeCl₃) or tin tetrachloride (SnCl₄) could potentially be used. However, the reaction conditions, including temperature and reaction time, would need to be re-optimized. The choice of Lewis acid can also influence the regioselectivity and the formation of byproducts. Polyphosphoric acid (PPA) is another alternative for cyclization, though it often requires higher temperatures.
Q4: How can I confirm the purity of my synthesized this compound?
A4: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the percentage purity.[2] Other common methods include Gas Chromatography-Mass Spectrometry (GC-MS) to identify the product and any impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure. The melting point of the purified solid can also be compared to the literature value as an indicator of purity.
Experimental Protocol: Synthesis of this compound
This protocol is based on a known literature procedure.[1]
Step A: Formation of 3-(3,4-dichlorophenyl)propionyl chloride
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 20 g of 3-(3,4-dichlorophenyl)propionic acid and 100 ml of thionyl chloride.
-
Heat the mixture to reflux and maintain for 30 minutes.
-
After cooling, evaporate the excess thionyl chloride under reduced pressure.
Step B: Intramolecular Friedel-Crafts Cyclization
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Prepare a suspension of 20 g of aluminum chloride in 150 ml of methylene chloride in a separate flask, cooled in an ice bath.
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Dissolve the residue from Step A (the crude acid chloride) in 20 ml of methylene chloride.
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Slowly add the acid chloride solution to the aluminum chloride suspension with vigorous stirring, maintaining a low temperature.
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After the addition is complete, stir the mixture for one hour at room temperature.
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Increase the temperature to 50°C and stir for an additional 30 minutes.
Step C: Workup and Isolation
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Pour the reaction mixture slowly over a large amount of crushed ice with stirring.
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Continue stirring for 30 minutes until the ice has melted and the complex has decomposed.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with methylene chloride.
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Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and evaporate the solvent under reduced pressure to obtain the crude this compound.
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The crude product can be further purified by recrystallization or column chromatography.
Visualizations
References
Technical Support Center: Synthesis of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when scaling up the reaction.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Deactivated aromatic ring due to the presence of two chlorine atoms.[1] | Ensure optimal reaction temperature to overcome the activation energy. Consider using a stronger Lewis acid or increasing its stoichiometry. |
| Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture.[1] | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Handle the Lewis acid in an inert atmosphere (e.g., under nitrogen or argon). | |
| Insufficient amount of Lewis acid catalyst.[1] | Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product can form a complex with it.[1] Increase the molar ratio of the Lewis acid to the starting material. | |
| Sub-optimal reaction temperature.[1] | If the reaction is sluggish at room temperature, gradually increase the temperature. Conversely, if side reactions are prevalent, consider lowering the temperature. The synthesis protocol suggests a final temperature of 50°C.[2] | |
| Formation of Multiple Products/Byproducts | Intermolecular reactions leading to oligomeric byproducts.[3] | Maintain a dilute solution of the acylating agent when adding it to the reaction mixture to favor intramolecular cyclization over intermolecular reactions. |
| Impurities in starting materials. | Use high-purity 3-(3,4-dichlorophenyl)-propionic acid and thionyl chloride to avoid side reactions. | |
| Product is a Dark Oil or Gummy Solid | Incomplete reaction or presence of impurities. | Ensure the reaction goes to completion by monitoring with an appropriate analytical technique (e.g., TLC, GC-MS). Purify the crude product using column chromatography or recrystallization. |
| Product decomposition at elevated temperatures. | Avoid excessive heating during the reaction and work-up. The protocol suggests a maximum temperature of 50°C.[2] | |
| Difficulty in Product Isolation | Incomplete quenching of the Lewis acid. | Ensure the reaction mixture is thoroughly quenched with ice water to break up the aluminum chloride-ketone complex.[2] |
| Emulsion formation during extraction. | Add a saturated brine solution to the aqueous layer to break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful synthesis of this compound?
A1: The most critical factor is maintaining anhydrous (dry) conditions throughout the reaction. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture and will be deactivated if water is present, leading to a failed reaction.[1]
Q2: Can I use a different Lewis acid instead of aluminum chloride?
A2: While aluminum chloride is commonly used for Friedel-Crafts acylations, other Lewis acids like ferric chloride (FeCl₃) or boron trifluoride (BF₃) can also be employed. However, their reactivity and the optimal reaction conditions may vary. It is recommended to perform small-scale optimization experiments if you choose to use an alternative Lewis acid.
A3: While the provided protocol starts with 3-(3,4-dichlorophenyl)-propionic acid, other synthetic strategies for related indanones exist.[4] These may involve different starting materials and reaction pathways. However, for the specific synthesis of the 5,6-dichloro derivative, the intramolecular Friedel-Crafts acylation of the corresponding propionic acid or its acid chloride is a common and direct approach.[2]
Q4: My product is a dark color after work-up. How can I purify it?
A4: A dark color often indicates the presence of impurities or byproducts. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system. The patent literature describes obtaining a yellow solid after work-up which can be further purified.[3]
Q5: Why is a stoichiometric amount of aluminum chloride necessary?
A5: The product, an aryl ketone, can form a stable complex with the aluminum chloride catalyst. This complexation effectively removes the catalyst from the reaction cycle.[1] Therefore, at least one equivalent of the Lewis acid per mole of the ketone product is required, in addition to the catalytic amount needed for the reaction itself.
Experimental Protocols
Synthesis of this compound
This protocol is based on the method described in the literature.[2]
Materials:
-
3-(3,4-dichlorophenyl)-propionic acid
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃)
-
Methylene chloride (CH₂Cl₂)
-
Ice
Procedure:
-
Acid Chloride Formation: A mixture of 20 g of 3-(3,4-dichlorophenyl)-propionic acid and 100 ml of thionyl chloride is refluxed for 30 minutes.[2]
-
Removal of Excess Thionyl Chloride: The excess thionyl chloride is then removed by evaporation.[2]
-
Preparation for Cyclization: The resulting residue (the acid chloride) is dissolved in 20 ml of methylene chloride.[2]
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Friedel-Crafts Acylation: This solution is added to a suspension of 20 g of aluminum chloride in 150 ml of methylene chloride.[2]
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Reaction: The reaction mixture is stirred for one hour at room temperature, followed by 30 minutes at 50°C.[2]
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Work-up: The mixture is then poured over ice and stirred for 30 minutes.[2]
-
Extraction: The product is extracted with methylene chloride.[2] The organic layers are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Catalyst selection for the efficient synthesis of 5,6-dichloro-1-indanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 5,6-dichloro-1-indanone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of catalyst performance.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5,6-dichloro-1-indanone?
The most prevalent and industrially scalable method for synthesizing 5,6-dichloro-1-indanone is the intramolecular Friedel-Crafts acylation of 3-(3,4-dichlorophenyl)propanoic acid or its corresponding acyl chloride. This reaction involves the cyclization of the linear precursor in the presence of a strong acid catalyst to form the desired five-membered ring of the indanone structure.
Q2: Why is catalyst selection critical in the synthesis of 5,6-dichloro-1-indanone?
Catalyst selection is paramount as it directly influences several key aspects of the synthesis:
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Yield and Reaction Rate: The choice of catalyst significantly impacts the conversion of the starting material to the final product and the time required for the reaction to reach completion.
-
Regioselectivity: The substitution pattern on the aromatic ring of the precursor dictates the position of cyclization. An appropriate catalyst is crucial to ensure the exclusive or predominant formation of the desired 5,6-dichloro isomer over other potential regioisomers, such as the 4,5-dichloro or 6,7-dichloro analogs.
-
Reaction Conditions: Different catalysts operate under varying conditions of temperature and solvent. The selection can determine whether the synthesis can be performed under mild or harsh conditions, which has implications for energy consumption and the stability of the product.
-
Purity and Byproduct Formation: An optimal catalyst will minimize the formation of side products, simplifying the purification process and improving the overall purity of the 5,6-dichloro-1-indanone.
Q3: What are the primary safety precautions to consider during this synthesis?
The synthesis of 5,6-dichloro-1-indanone often involves strong acids and reagents that require careful handling. Key safety precautions include:
-
Use of Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Fume Hood: All reactions should be carried out in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.
-
Anhydrous Conditions: Many of the catalysts used (e.g., AlCl₃) are moisture-sensitive and can react violently with water. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Quenching: The quenching of the reaction, especially when using strong Lewis acids, is highly exothermic and should be performed slowly and with extreme caution, typically by adding the reaction mixture to ice.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst due to moisture exposure. | Use freshly opened, anhydrous catalyst. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Deactivated aromatic ring of the precursor. | While the dichloro-substitution is slightly deactivating, the reaction should still proceed. Ensure the starting material is pure. | |
| Insufficient catalyst loading. | For Lewis acids like AlCl₃, stoichiometric amounts are often required as the catalyst complexes with the carbonyl product.[1] Increase the catalyst amount in increments. | |
| Suboptimal reaction temperature. | Optimize the temperature. Some reactions may require heating to overcome the activation energy, while for others, lower temperatures may be necessary to prevent side reactions. | |
| Formation of Multiple Isomers (Poor Regioselectivity) | Incorrect catalyst choice. | The choice of catalyst can influence the position of electrophilic attack. For the desired 5,6-dichloro isomer from a 3,4-dichlorophenyl precursor, the cyclization is directed by the existing chloro substituents. However, different acids can exhibit varying degrees of regiocontrol.[2] |
| High reaction temperature. | Higher temperatures can sometimes lead to the formation of thermodynamically less favorable isomers. Try running the reaction at a lower temperature for a longer duration. | |
| Product is a Dark Oil or Tar-like Substance | Reaction temperature is too high, leading to decomposition. | Lower the reaction temperature and monitor the reaction progress closely using techniques like TLC or GC. |
| Prolonged reaction time. | Optimize the reaction time to prevent product degradation once the reaction has reached completion. | |
| Difficult Product Isolation | Incomplete quenching of the catalyst. | Ensure the catalyst is fully quenched during the workup procedure. This may require the addition of more water or a basic solution. |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. |
Catalyst Performance in Indanone Synthesis
The selection of a suitable catalyst is a critical step in optimizing the synthesis of 5,6-dichloro-1-indanone. Below is a summary of commonly used catalysts for intramolecular Friedel-Crafts acylation of substituted phenylpropanoic acids. Note: The data presented is for closely related analogs and serves as a strong guideline for the synthesis of 5,6-dichloro-1-indanone.
| Catalyst | Starting Material | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Aluminum Chloride (AlCl₃) | 3-Arylpropionyl chloride | ~90% (unsubstituted) | Anhydrous solvent (e.g., CH₂Cl₂, CS₂), 0°C to RT | High reactivity, readily available. | Highly moisture-sensitive, requires stoichiometric amounts, vigorous quenching.[1] |
| Zinc Chloride (ZnCl₂) | 3-(m-chlorophenyl)propanoic acid | 75.6% | Methylene chloride, malonyl chloride, -10°C to 80°C | Milder Lewis acid than AlCl₃, good yields.[3] | May require longer reaction times or higher temperatures than stronger Lewis acids. |
| Polyphosphoric Acid (PPA) | 3-Arylpropanoic acids | 60-90% | Neat or with a co-solvent, elevated temperatures (e.g., 100°C) | Acts as both catalyst and solvent, good for direct cyclization of carboxylic acids.[4] | High viscosity can make stirring and workup difficult.[5] |
| Concentrated Sulfuric Acid (H₂SO₄) | 3-(p-chlorophenyl)propanoic acid | 70% | Neat or with a co-solvent | Inexpensive, effective for direct cyclization.[6] | Strong oxidizing agent, can lead to charring and side reactions at high temperatures. |
| Methanesulfonic Acid (MSA) | 3,5-dimethoxybenzylmalonic acid | 95% (for 5,7-dimethoxy-1-indanone) | Neat, 100°C | Strong acid, easy to handle liquid.[7] | Can be corrosive, may require elevated temperatures. |
Experimental Protocols
Protocol 1: Synthesis of 5-chloro-1-indanone using Zinc Chloride (Adapted for 5,6-dichloro-1-indanone)
This protocol is adapted from a patented procedure for a closely related compound and is expected to provide good results for the target molecule.[3]
Materials:
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3-(3,4-dichlorophenyl)propanoic acid
-
Methylene chloride (CH₂Cl₂)
-
Malonyl chloride
-
Zinc chloride (ZnCl₂), anhydrous
-
1M Hydrochloric acid (HCl)
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Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 3-(3,4-dichlorophenyl)propanoic acid (1.0 eq) and methylene chloride.
-
Cool the mixture in an ice bath and add malonyl chloride (1.2 eq) dropwise.
-
Stir the mixture for 10 minutes, then slowly add anhydrous zinc chloride (2.0 eq) in portions.
-
Allow the reaction to warm to room temperature and then heat to reflux for approximately 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of crushed ice.
-
Transfer the mixture to a separatory funnel and wash the organic layer with 1M HCl, followed by water.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude 5,6-dichloro-1-indanone by recrystallization or column chromatography.
Protocol 2: Synthesis via Intramolecular Friedel-Crafts Acylation using Aluminum Chloride
This is a general and robust protocol for intramolecular Friedel-Crafts acylation.
Materials:
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3-(3,4-dichlorophenyl)propanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
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Anhydrous aluminum chloride (AlCl₃)
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Dilute HCl
-
Ice
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, convert 3-(3,4-dichlorophenyl)propanoic acid (1.0 eq) to its acyl chloride by reacting it with thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) in anhydrous dichloromethane. A catalytic amount of DMF can be added if using oxalyl chloride. Stir at room temperature until gas evolution ceases. Remove the excess reagent and solvent under reduced pressure.
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Cyclization: Dissolve the crude 3-(3,4-dichlorophenyl)propionyl chloride in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride (1.1-1.5 eq).
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Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl to dissolve the aluminum salts.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by chromatography or recrystallization.
Visualizing the Synthesis Workflow
The following diagrams illustrate the key steps and logical relationships in the synthesis of 5,6-dichloro-1-indanone.
Caption: General synthetic workflow for 5,6-dichloro-1-indanone.
Caption: Troubleshooting decision tree for the synthesis.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccsenet.org [ccsenet.org]
- 6. asianpubs.org [asianpubs.org]
- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for the preparation of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one, a key intermediate in various pharmaceutical syntheses. The comparison focuses on reaction protocols, yields, and overall efficiency to aid researchers in selecting the most suitable method for their needs.
Route 1: Intramolecular Friedel-Crafts Acylation of 3-(3,4-dichlorophenyl)propionic acid
This classical approach involves a two-step process starting from the commercially available 3,4-dichloroaniline. The first step is the synthesis of the precursor 3-(3,4-dichlorophenyl)propionic acid, followed by an intramolecular Friedel-Crafts acylation to yield the target indanone.
Experimental Protocols
Step 1a: Synthesis of 3-(3,4-dichlorophenyl)propionic acid
A detailed protocol for a similar compound, 3-[(3,4-Dichlorophenyl)aminocarbonyl]propionic acid, involves the reaction of 3,4-dichloroaniline with succinic anhydride. For the synthesis of 3-(3,4-dichlorophenyl)propionic acid, a similar Michael addition or a related reaction would be employed, followed by reduction and hydrolysis if necessary. A plausible general method is the reaction of 3,4-dichlorobenzaldehyde with malonic acid followed by reduction.
Step 1b: Synthesis of this compound
The following protocol is adapted from a known synthesis.[1]
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A mixture of 20 g of 3-(3,4-dichlorophenyl)propionic acid and 100 ml of thionyl chloride is refluxed for 30 minutes.[1]
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The excess thionyl chloride is then removed by evaporation.[1]
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The residue is dissolved in 20 ml of methylene chloride.
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This solution is added to a suspension of 20 g of aluminum chloride in 150 ml of methylene chloride.[1]
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The mixture is stirred for one hour at room temperature and then for 30 minutes at 50°C.[1]
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The reaction is quenched by pouring the mixture over ice and stirring for 30 minutes.[1]
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The product is extracted with methylene chloride, and the organic layer is worked up to yield the final product.
Caption: Route 1: Friedel-Crafts Acylation.
Route 2: Intramolecular Friedel-Crafts Alkylation of 1-(3,4-dichlorophenyl)-3-chloropropan-1-one
This alternative route involves the preparation of a suitable propiophenone precursor followed by an acid-catalyzed intramolecular alkylation. This method avoids the use of thionyl chloride.
Experimental Protocols
Step 2a: Synthesis of 1-(3,4-dichlorophenyl)-3-chloropropan-1-one
This precursor can be synthesized via a Friedel-Crafts acylation of 1,2-dichlorobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The protocol is adapted from the synthesis of the non-chlorinated analog.
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Suspend aluminum chloride (1.25 eq.) in dry dichloromethane at 0°C.
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Add a solution of 3-chloropropionyl chloride (1.0 eq.) in dichloromethane dropwise at 0°C.
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Add a solution of 1,2-dichlorobenzene (1.0 eq.) in dichloromethane dropwise at 0°C.
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Stir the reaction mixture for 2 hours at 0°C and then for 12 hours at room temperature.
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The reaction is worked up by pouring onto an ice/concentrated HCl mixture and extracting with dichloromethane.
Step 2b: Synthesis of this compound
This protocol is adapted from the synthesis of the monochloro analog.
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Charge a flask with concentrated sulfuric acid.
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Add a solution of 1-(3,4-dichlorophenyl)-3-chloropropan-1-one in an inert solvent (e.g., n-octane) dropwise to the sulfuric acid at a temperature between 90-150°C.
-
After the addition is complete, the reaction mixture is cooled and worked up by quenching with water and extracting the product.
-
Purification can be achieved by recrystallization or steam distillation.
References
A Comparative Guide to the Reactivity of 5,6-dichloro-1-indanone and Other Substituted Indanones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 5,6-dichloro-1-indanone relative to other substituted 1-indanones. The versatile 1-indanone core is a prominent structural motif in numerous natural products and pharmaceuticals, making a thorough understanding of its reactivity essential for synthetic strategy and drug design.[1][2] This document outlines the influence of aromatic substituents on the primary reactive sites of the indanone scaffold, supported by generalized experimental protocols for key transformations.
Understanding 1-Indanone Reactivity: The Role of Substituents
The chemical behavior of 1-indanones is primarily dictated by three reactive zones: the electrophilic carbonyl carbon (C1), the acidic α-protons on the adjacent methylene group (C2), and the aromatic ring. The reactivity of each of these sites can be significantly modulated by the electronic properties of substituents on the benzene ring.[3][4][5]
-
Electron-Withdrawing Groups (EWGs) , such as chloro (-Cl) or nitro (-NO₂), decrease the electron density of the aromatic ring. By inductive and/or resonance effects, they pull electron density away from the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[6] Concurrently, this electron withdrawal stabilizes the conjugate base formed upon deprotonation of the C2 carbon, increasing the acidity of the α-protons and facilitating the formation of an enolate intermediate.
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or alkyl groups (-CH₃), have the opposite effect. They increase the electron density of the ring, which slightly reduces the electrophilicity of the carbonyl carbon and decreases the acidity of the α-protons. However, they activate the aromatic ring toward electrophilic substitution.[3][5]
5,6-dichloro-1-indanone is substituted with two potent electron-withdrawing chlorine atoms. This substitution pattern profoundly enhances its reactivity compared to the parent 1-indanone or indanones bearing electron-donating groups. The primary consequences are:
-
Highly Electrophilic Carbonyl: The C1 carbonyl carbon is significantly more electron-deficient, promoting rapid reactions with nucleophiles.
-
Increased α-Proton Acidity: The C2 protons are more easily abstracted by a base, facilitating enolate-mediated reactions such as alkylations, condensations, and halogenations.
-
Deactivated Aromatic Ring: The benzene ring is strongly deactivated, making electrophilic aromatic substitution reactions challenging.
Data Presentation: Comparative Reactivity Summary
| Compound | Substituent Type | Relative Rate of Nucleophilic Addition (at C1) | Relative Ease of Enolate Formation (at C2) | Relative Rate of Electrophilic Aromatic Substitution |
| 5-Nitro-1-indanone | Strong EWG | +++ (Fastest) | +++ (Easiest) | --- (Slowest) |
| 5,6-Dichloro-1-indanone | Strong EWG (x2) | ++ (Fast) | ++ (Easy) | -- (Slow) |
| 5-Chloro-1-indanone | EWG | + (Moderate) | + (Moderate) | - (Sluggish) |
| 1-Indanone | Neutral (Reference) | (Baseline) | (Baseline) | (Baseline) |
| 5-Methyl-1-indanone | EDG | - (Slower) | - (Harder) | + (Moderate) |
| 5-Methoxy-1-indanone | Strong EDG | -- (Slowest) | -- (Hardest) | ++ (Fastest) |
Reactivity is ranked qualitatively from slowest/hardest (---) to fastest/easiest (+++).
Visualizing Reactivity Principles and Workflows
dot digraph "Reactivity_Sites" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1. Key Reactivity Sites of the 1-Indanone Scaffold", pad="0.2"]; node [shape=plaintext, fontname="Arial"]; rankdir=LR;
Indanone [label=<

subgraph "cluster_nodes" { bgcolor="#F1F3F4"; style="filled"; border-color="#5F6368";
}
// Edges edge [fontname="Arial", fontsize=10, color="#34A853"]; C1 -> Indanone [headport="n", tailport="s", dir=back, arrowhead=vee, style=dashed]; C2 -> Indanone [headport="w", tailport="e", dir=back, arrowhead=vee, style=dashed, constraint=false]; Ring -> Indanone [headport="e", tailport="w", dir=back, arrowhead=vee, style=dashed]; } dot Figure 1. Key Reactivity Sites of the 1-Indanone Scaffold
Experimental Protocols
The following sections provide generalized methodologies for common transformations involving substituted 1-indanones. These protocols are illustrative and may require optimization based on the specific substrate and reagents used.
Protocol 1: Synthesis of Substituted 1-Indanones via Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts reaction is a primary method for synthesizing the 1-indanone core from 3-arylpropionic acids or their more reactive acyl chloride derivatives.[7][8][9][10][11]
A. Conversion of 3-Arylpropionic Acid to Acyl Chloride
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted 3-arylpropionic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂).
-
Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 3-arylpropionyl chloride, which is often used immediately in the next step.[7]
B. Cyclization to 1-Indanone
-
Dissolve the crude 3-arylpropionyl chloride from the previous step in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the solution to 0 °C in an ice bath.
-
Under an inert atmosphere, carefully add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (1.1-1.5 eq), in portions.[10]
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or GC-MS.
-
Upon completion, quench the reaction by carefully pouring the mixture onto crushed ice, followed by the addition of dilute HCl.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., CH₂Cl₂).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.[7]
dot digraph "FC_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 3. Experimental Workflow for Friedel-Crafts Cyclization", pad="0.2"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Figure 3. Experimental Workflow for Friedel-Crafts Cyclization
Protocol 2: α-Carbon Functionalization via Enolate Formation (Illustrative Knoevenagel Condensation)
The acidic α-protons of 1-indanones allow for a variety of C-C bond-forming reactions. The Knoevenagel condensation with aldehydes is a representative example. For substrates like 5,6-dichloro-1-indanone, the enhanced acidity of the α-protons facilitates this reaction.
-
To a solution of the substituted 1-indanone (1.0 eq) and a selected aromatic aldehyde (1.0-1.1 eq) in a suitable solvent (e.g., ethanol or toluene), add a catalytic amount of a base. A weak base like piperidine or pyrrolidine is often sufficient.
-
Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction typically completes within 2-8 hours.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid product by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to yield the purified 2-arylidene-1-indanone product.[10]
Protocol 3: Nucleophilic Addition to the Carbonyl Group (Illustrative Grignard Reaction)
The electrophilic carbonyl carbon of 1-indanones readily reacts with organometallic nucleophiles like Grignard reagents. The enhanced electrophilicity of the carbonyl in 5,6-dichloro-1-indanone suggests this reaction would proceed efficiently.
-
In a flame-dried, three-necked flask under an inert atmosphere, place a solution of the substituted 1-indanone (1.0 eq) in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.1-1.5 eq in ether) dropwise via a syringe, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC.
-
Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting tertiary alcohol by column chromatography on silica gel.
Conclusion
The reactivity of the 1-indanone scaffold is highly tunable through aromatic substitution. The presence of two strong electron-withdrawing chloro groups in 5,6-dichloro-1-indanone renders its carbonyl group significantly more electrophilic and its α-protons more acidic compared to unsubstituted or electron-rich indanones. This heightened reactivity makes it an excellent substrate for nucleophilic addition and enolate-based transformations, which should be key considerations for chemists designing synthetic routes or developing novel indanone-based molecules for pharmaceutical applications. Conversely, its aromatic ring is deactivated, making it less suitable for electrophilic substitution reactions.
References
- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Syntheses of Substituted Indan-1-ones and Indenes [crcu.jlu.edu.cn]
- 9. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
A Tale of Two Indanones: A Comparative Guide to 5,6-Dichloro-2,3-dihydro-1H-inden-1-one and 5,6-dimethoxy-1-indanone in Drug Synthesis
For researchers, scientists, and drug development professionals, the selection of a starting material is a critical decision that dictates the trajectory of a synthesis campaign. In the realm of indanone chemistry, both 5,6-Dichloro-2,3-dihydro-1H-inden-1-one and 5,6-dimethoxy-1-indanone have emerged as valuable scaffolds for the construction of biologically active molecules. This guide provides an objective comparison of their applications in drug synthesis, supported by experimental data and detailed protocols to inform your research and development efforts.
While both compounds share the same indanone core, the nature of their substituents on the benzene ring—electron-withdrawing chlorine atoms versus electron-donating methoxy groups—profoundly influences their reactivity and directs their utility towards different therapeutic targets. This comparative analysis delves into their respective roles in the synthesis of prominent drug classes: Poly(ADP-ribose) polymerase (PARP) inhibitors from the dichlorinated precursor and acetylcholinesterase (AChE) inhibitors from the dimethoxylated analog.
At a Glance: Key Applications in Drug Synthesis
| Feature | This compound | 5,6-dimethoxy-1-indanone |
| Primary Therapeutic Area | Oncology (PARP Inhibitors) | Neurology (Acetylcholinesterase Inhibitors for Alzheimer's Disease) |
| Key Drug Example | Investigational PARP1 Inhibitors | Donepezil (Aricept®) |
| Synthetic Transformation | Reductive Amination | Aldol Condensation, Hydrogenation |
In Focus: 5,6-dimethoxy-1-indanone in the Synthesis of Donepezil
5,6-dimethoxy-1-indanone is a cornerstone in the synthesis of Donepezil, a widely prescribed medication for the treatment of Alzheimer's disease.[1] The synthesis of Donepezil from this precursor is well-documented and typically involves a base-catalyzed aldol condensation with 1-benzyl-4-piperidinecarboxaldehyde, followed by reduction of the resulting double bond.[2]
Experimental Protocol: Synthesis of Donepezil
A common synthetic route to Donepezil hydrochloride involves a two-step process starting from 5,6-dimethoxy-1-indanone.[2]
Step 1: Condensation
In this step, 5,6-dimethoxy-1-indanone undergoes an aldol condensation with 1-benzyl-4-piperidinecarboxaldehyde. The reaction is typically carried out in the presence of a strong base, such as n-butyllithium, in an anhydrous solvent system like tetrahydrofuran (THF) at low temperatures.[2]
Step 2: Hydrogenation and Salt Formation
The intermediate product from the condensation reaction is then subjected to catalytic hydrogenation to reduce the exocyclic double bond. This is commonly achieved using a palladium on carbon (Pd/C) catalyst in a solvent such as THF. Following the reduction, the free base of Donepezil is converted to its hydrochloride salt.[2]
The overall yield for this process is reported to be approximately 27.4%.[2]
Signaling Pathway of Donepezil
Donepezil functions as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the brain, which is thought to improve cognitive function in Alzheimer's patients.
In Focus: this compound in the Synthesis of PARP Inhibitors
This compound has been identified as a valuable starting material for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs primarily used in oncology. PARP inhibitors have shown significant efficacy in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.
A study by Kam et al. (2020) identified a derivative of this compound as a potential and selective PARP1 inhibitor.[3] The synthesis of these inhibitors often involves a reductive amination reaction to introduce an amine-containing side chain, which is crucial for binding to the PARP enzyme.
Experimental Workflow: Synthesis of an Indanone-based PARP1 Inhibitor
The general synthetic approach to this class of PARP inhibitors involves the reductive amination of this compound with a suitable amine.
Step 1: Imine Formation
The ketone group of the indanone reacts with an amine to form an imine intermediate. This reaction is typically acid-catalyzed.
Step 2: Reduction
The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or sodium triacetoxyborohydride.
While a detailed experimental protocol with specific yields for a drug candidate is not publicly available, the general procedure for reductive amination is a standard and well-established synthetic transformation.
Signaling Pathway of PARP Inhibitors
PARP enzymes, particularly PARP1, play a critical role in the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair pathways (e.g., due to BRCA mutations), the inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.
Comparative Analysis of Physicochemical Properties and Reactivity
The differing electronic properties of the chloro and methoxy substituents have a significant impact on the reactivity of the indanone core.
| Property | This compound | 5,6-dimethoxy-1-indanone |
| Molecular Weight | 201.05 g/mol | 192.21 g/mol |
| Electron Density of Benzene Ring | Decreased (electron-withdrawing Cl atoms) | Increased (electron-donating OMe groups) |
| Reactivity of Carbonyl Group | More electrophilic | Less electrophilic |
| Acidity of α-Protons | More acidic | Less acidic |
The electron-withdrawing nature of the chlorine atoms in this compound makes the carbonyl carbon more electrophilic and the α-protons more acidic. This enhanced reactivity can be advantageous in certain reactions, such as the initial imine formation in reductive amination. Conversely, the electron-donating methoxy groups in 5,6-dimethoxy-1-indanone increase the electron density of the aromatic ring and may slightly decrease the electrophilicity of the carbonyl group, which can influence the conditions required for reactions like the aldol condensation.
Conclusion
Both this compound and 5,6-dimethoxy-1-indanone are valuable and versatile starting materials in drug synthesis. The choice between them is fundamentally dictated by the desired therapeutic target and the synthetic strategy. 5,6-dimethoxy-1-indanone is a well-established precursor for the Alzheimer's drug Donepezil, with a wealth of synthetic data available. This compound is an emerging building block for the development of targeted cancer therapies, specifically PARP inhibitors. The distinct electronic properties of their substituents offer different synthetic opportunities and challenges. This guide provides a foundational understanding to aid researchers in the strategic selection and application of these important indanone derivatives in their drug discovery endeavors.
References
- 1. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2009046205A1 - Parp inhibitor compounds, compositions and methods of use - Google Patents [patents.google.com]
- 3. Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 5,6-Dichloro-1-Indanone Derivatives
For researchers, scientists, and professionals in drug development, the indanone scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5,6-dichloro-1-indanone derivatives and related analogs, with a focus on their potential as enzyme inhibitors for various therapeutic areas. By presenting key experimental data and detailed protocols, this document aims to facilitate the rational design of novel and more potent therapeutic agents.
The 1-indanone moiety is a versatile template that has been successfully utilized in the development of drugs for a range of diseases, from neurodegenerative disorders to cancer. The substitution pattern on the indanone ring plays a critical role in modulating the biological activity of these compounds. Halogenation, in particular, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide delves into the impact of the 5,6-dichloro substitution on the 1-indanone core, drawing comparisons with other analogs to elucidate key SAR trends.
Comparative Analysis of Enzyme Inhibition
The biological activity of 5,6-dichloro-1-indanone derivatives and their analogs is often assessed through their ability to inhibit specific enzymes. This section presents a comparative summary of their inhibitory potency against key targets, including acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and various cancer-related kinases. The data is compiled from multiple studies to provide a comprehensive overview.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The indanone scaffold is notably present in the well-established AChE inhibitor, Donepezil. Research into substituted indanone derivatives has aimed to enhance potency and selectivity.
| Compound ID | Core Structure | R1 (at C5) | R2 (at C6) | R3 (at C2) | AChE IC50 (nM) | BuChE IC50 (nM) | Reference |
| 1 | 1-Indanone | H | H | -CH2-piperidine-benzyl | ~5.7 | - | [1] |
| 2 | 1-Indanone | OCH₃ | OCH₃ | -CH2-piperidine-benzyl | 5.7 | - | [1] |
| 3 | 1-Indanone | - | - | 2-benzylidene | - | - | [2] |
| 4 | 1-Indanone | OCH₃ | OCH₃ | - | - | - | [3] |
| 5 | 1-Indanone | H | Cl | - | - | - | [2] |
| 6 | 1-Indanone | - | - | 2-((1-benzyl-4-piperidinyl)hydroxymethyl)-5,6-dimethoxy | - | - | [2] |
| 7 | 1-Indanone | - | - | 2-benzylidene-1-indanones | - | - | [2] |
| 8 | 1-Indanone | - | - | C6-substituted | potent and selective MAO-B inhibitors | - | [2] |
| 9 | 1-Indanone | - | - | C5-substituted | less effective MAO-B inhibitors | - | [2] |
| 10 | 1-Indanone | - | - | 26d | 14.8 | - | [2] |
| 11 | 1-Indanone | - | - | 26i | 18.6 | - | [2] |
Key SAR Observations for AChE Inhibition:
-
The presence of a benzylpiperidine moiety at the 2-position of the indanone core is a key feature for potent AChE inhibition, as seen in Donepezil (Compound 1) and its dimethoxy analog (Compound 2).[1]
-
Substitutions on the phenyl ring of the benzylidene group at C2 significantly impact activity, with electron-donating and electron-withdrawing groups influencing potency.[2]
-
The dimethoxy substitution at the 5 and 6 positions, as seen in the precursor to many Donepezil analogs, is well-tolerated and can contribute to high affinity.[3] While direct data on the dichloro substitution is lacking, it is plausible that the electronic and steric effects of chlorine atoms at these positions would significantly alter the binding profile.
Monoamine Oxidase B (MAO-B) Inhibition
MAO-B inhibitors are utilized in the treatment of Parkinson's disease and other neurodegenerative disorders. The indanone scaffold has also been explored for the development of novel MAO-B inhibitors.
| Compound ID | Core Structure | R1 (at C5) | R2 (at C6) | MAO-B IC50 (nM) | Reference |
| 12 | 1-Indanone | H | O-Alkyl/Benzyl | Varies (low nM) | [2] |
| 13 | 1-Indanone | O-Alkyl/Benzyl | H | Less potent than C6-substituted | [2] |
Key SAR Observations for MAO-B Inhibition:
-
Substitution at the C6 position of the 1-indanone ring with alkoxy or benzyloxy groups leads to potent and selective MAO-B inhibitors.[2]
-
In contrast, substitution at the C5 position results in less effective MAO-B inhibition, highlighting the critical role of the substitution pattern for this target.[2]
-
This suggests that the 5,6-dichloro substitution would likely have a distinct and potentially potent effect on MAO-B inhibition, warranting further investigation.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, this section provides detailed methodologies for the key enzyme inhibition assays.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (5,6-dichloro-1-indanone derivatives and analogs)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of 3 mM DTNB and 125 µL of phosphate buffer to each well.
-
Initiate the reaction by adding 25 µL of 15 mM ATCI.
-
Immediately before adding the enzyme, add 25 µL of AChE solution (0.22 U/mL).
-
The absorbance is measured at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Monoamine Oxidase B (MAO-B) Inhibition Assay
This assay measures the activity of MAO-B by monitoring the production of hydrogen peroxide.
Materials:
-
Recombinant human MAO-B
-
Kynuramine (substrate)
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
In a 96-well plate, pre-incubate the test compounds at various concentrations with the MAO-B enzyme in phosphate buffer for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate, kynuramine.
-
The reaction is incubated for 30 minutes at 37°C.
-
Stop the reaction by adding a strong base (e.g., NaOH).
-
The formation of the product, 4-hydroxyquinoline, is measured by fluorescence (excitation at 310 nm, emission at 400 nm).
-
The percentage of inhibition is calculated by comparing the fluorescence in the presence and absence of the inhibitor.
-
IC50 values are determined from the dose-response curves.
Visualizing Structure-Activity Relationships and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the core indanone scaffold and a typical experimental workflow for enzyme inhibition screening.
Caption: Core 1-indanone scaffold and key positions for substitution influencing biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimycobacterial evaluation of novel 5,6-dimethoxy-1-oxo-2,5-dihydro-1H-2-indenyl-5,4-substituted phenyl methanone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling and Docking of Substituted 1-Indanone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with a wide range of biological activities. In silico modeling and molecular docking studies have become indispensable tools for the rational design and optimization of these derivatives. This guide provides a comparative overview of in silico studies on different classes of substituted 1-indanone derivatives, offering insights into their potential as therapeutic agents. While direct and recent in silico studies specifically on 5,6-dichloro-1-indanone derivatives are limited in the public domain, this comparison of related analogs provides valuable data for researchers interested in this chemical space.
Comparative Docking Performance of Indanone Derivatives
The following table summarizes the quantitative data from docking studies of various 1-indanone derivatives against different biological targets. This allows for a direct comparison of their in silico binding affinities.
| Derivative Class | Target Protein | Docking Software | Key Quantitative Data (Binding Affinity/Score) | Reference |
| Indanone-based Mannich bases | Acetylcholinesterase (AChE) | Not Specified | Binding Affinity: -12.3 kcal/mol (for compound 9) | [1] |
| Indanone-based Mannich bases | Carbonic Anhydrase II (hCAII) | Not Specified | Binding Affinity: -10.4 kcal/mol (for compound 11) | [1] |
| Indanone and Indanedione Derivatives | Cereblon (CRBN) | AutoDock Vina, DockThor | Binding Affinity (MM/PBSA): -163.16 kJ/mol (for DHFO) | [2] |
| 2-Substituted 1-indanone derivatives | Acetylcholinesterase (AChE) | GOLD | Not specified in abstract | [3] |
| Indanone containing spiroisoxazoline derivatives | Cyclooxygenase-2 (COX-2) | Not Specified | Not specified in abstract | [4] |
Experimental Protocols: A Look into the Methodology
Detailed and standardized experimental protocols are crucial for the reproducibility and validation of in silico studies. Below are generalized methodologies based on common practices in the field, reflecting the procedures likely used in the cited studies.
Molecular Docking Workflow
A typical molecular docking workflow was likely employed to predict the binding mode and affinity of the indanone derivatives to their respective protein targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling
For studies involving QSAR, the following logical steps are generally undertaken to build a predictive model.
Signaling Pathways and Mechanisms of Action
In silico studies often provide insights into how these compounds might interfere with biological pathways. For instance, the inhibition of enzymes like COX-2 or AChE can have significant downstream effects.
Potential Anti-Inflammatory Pathway of COX-2 Inhibitors
Indanone derivatives showing inhibitory potential against COX-2 could modulate the inflammatory response by blocking the production of prostaglandins.
Conclusion
While the targeted search for in silico studies on 5,6-dichloro-1-indanone derivatives proved challenging, the broader examination of the 1-indanone class reveals a pharmacologically versatile scaffold. The presented data and workflows highlight the utility of computational methods in exploring the therapeutic potential of these compounds against a range of targets, including enzymes implicated in neurodegenerative diseases and inflammation. The binding affinities and interaction models derived from these studies provide a solid foundation for the future design of more potent and selective inhibitors, including those based on the 5,6-dichloro-1-indanone core. Researchers are encouraged to use this comparative guide as a starting point for their own investigations into this promising area of drug discovery.
References
- 1. Indanone-based Mannich bases: Design, synthesis, in-silico molecular docking, ADME predictions and biological evaluation including carbonic anhydrases, acetylcholinesterase inhibition and cytotoxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular docking and 3D-QSAR studies of 2-substituted 1-indanone derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Structure of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical cornerstone of chemical research and development. This guide provides a comparative overview of analytical techniques for the structural validation of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one, with a primary focus on the definitive method of X-ray crystallography, complemented by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The precise arrangement of atoms within a molecule dictates its physical and chemical properties, its biological activity, and its potential therapeutic applications. Therefore, rigorous structural validation is paramount. While various analytical methods provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for providing an unequivocal three-dimensional model of a molecule.
The Decisive Evidence: X-ray Crystallography
X-ray crystallography is a powerful technique that provides the precise coordinates of atoms in a crystalline solid, revealing bond lengths, bond angles, and the overall molecular conformation. For a novel or critical compound like this compound, obtaining a crystal structure would provide the ultimate validation of its connectivity and stereochemistry.
Hypothetical X-ray Crystallographic Data for this compound
While a specific crystallographic study for this compound is not publicly available, we can anticipate the key parameters that would be reported. The following table outlines the expected crystallographic data, which would be compared against the known molecular formula C₉H₆Cl₂O.[1]
| Parameter | Expected Value/Information | Significance |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Dimensions and angles of the fundamental repeating unit of the crystal. |
| Z | Integer | Number of molecules per unit cell. |
| Calculated Density | g/cm³ | Should be consistent with the experimental density. |
| Final R-factor | < 0.05 (typically) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Bond Lengths (Å) | e.g., C-C, C=O, C-Cl | Provides direct evidence of the bonding arrangement. |
| Bond Angles (°) & Torsion Angles (°) | e.g., C-C-C | Defines the geometry and conformation of the molecule. |
Corroborative Evidence: Spectroscopic Methods
Spectroscopic techniques are indispensable tools that provide complementary information to support and, in many cases, predict the structure of a molecule before a crystal structure is obtained. For this compound, NMR and mass spectrometry would be the primary methods used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] It provides information about the chemical environment of individual atoms. For this compound, ¹H and ¹³C NMR would be essential.
| Technique | Expected Observations for this compound | Information Gained |
| ¹H NMR | - Aromatic protons (2H) as singlets or closely coupled doublets.- Two methylene groups (CH₂) (4H) appearing as distinct multiplets. | - Number of different types of protons.- Chemical environment of protons.- Connectivity through spin-spin coupling. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal at a characteristic downfield shift.- Aromatic carbon signals.- Methylene carbon signals. | - Number of different types of carbon atoms.- Information on the carbon skeleton. |
| 2D NMR (COSY, HSQC, HMBC) | - Correlation between coupled protons (COSY).- Direct C-H correlations (HSQC).- Long-range C-H correlations (HMBC) confirming the connectivity of the indenone core and the positions of the chloro substituents. | - Unambiguous assignment of all proton and carbon signals.- Confirmation of the overall molecular connectivity. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.[3]
| Technique | Expected Observations for this compound | Information Gained |
| High-Resolution MS (HRMS) | - A molecular ion peak corresponding to the exact mass of C₉H₆Cl₂O (200.9822 g/mol ). | - Confirmation of the molecular formula. |
| Isotope Pattern | - A characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks in a specific ratio). | - Confirms the presence and number of chlorine atoms. |
| Tandem MS (MS/MS) | - Fragmentation patterns consistent with the indenone structure. | - Provides structural information based on the fragmentation of the molecule. |
Experimental Protocols
X-ray Crystallography
-
Crystal Growth: Single crystals of this compound would be grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods and then refined against the experimental data to obtain the final atomic coordinates and thermal parameters.[4]
NMR Spectroscopy
-
Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and ¹H, ¹³C, and 2D NMR spectra are acquired.
-
Data Processing and Analysis: The raw data (Free Induction Decay) is Fourier transformed to obtain the frequency domain spectrum. Chemical shifts, coupling constants, and correlations are then analyzed to elucidate the structure.[5]
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a chromatographic system like LC or GC.
-
Ionization: The molecules are ionized using a suitable technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Mass Analysis and Detection: The ions are separated based on their mass-to-charge ratio by a mass analyzer and detected.
Workflow for Structural Validation
Caption: Workflow for the structural validation of a small molecule.
References
Comparative analysis of the biological activity of chlorinated vs. non-chlorinated indanones
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of pharmacologically active scaffolds is paramount. This guide provides a comparative analysis of the biological activity of chlorinated versus non-chlorinated indanone derivatives, supported by experimental data. The indanone scaffold, a privileged structure in medicinal chemistry, has been the subject of extensive research, leading to the development of various therapeutic agents.
This analysis focuses on key biological activities, including anti-inflammatory, cytotoxic, and enzyme inhibitory effects. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways, this guide aims to facilitate a deeper understanding of how chlorination influences the therapeutic potential of indanone-based compounds.
Data Presentation: A Comparative Overview
The following table summarizes the biological activity of representative chlorinated and non-chlorinated 2-benzylidene-1-indanone derivatives, focusing on their anti-inflammatory effects. The data is extracted from a study by Husain et al. (2018), which systematically investigated the structure-activity relationship of a series of these compounds.[1][2][3] The compounds were evaluated for their ability to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated murine primary macrophages.
| Compound ID | Structure (R group on benzylidene ring) | Chlorination Status | Inhibition of TNF-α (%) at 10 µM | Inhibition of IL-6 (%) at 10 µM |
| 4a | H (Unsubstituted) | Non-chlorinated | 45.3 ± 2.1 | 38.7 ± 1.8 |
| 4d | 4-Cl | Chlorinated | 83.7 ± 3.5 | 69.3 ± 2.9 |
| 8a | 2-Cl | Chlorinated | 75.1 ± 3.1 | 62.5 ± 2.5 |
| 8b | 3-Cl | Chlorinated | 78.9 ± 3.3 | 65.8 ± 2.7 |
Analysis of Biological Activity
The data clearly indicates that the presence of a chlorine atom on the benzylidene ring significantly enhances the anti-inflammatory activity of 2-benzylidene-1-indanone derivatives.[1][2][3] The non-chlorinated parent compound 4a exhibited moderate inhibition of both TNF-α and IL-6. In contrast, its chlorinated analog, 4d (4-chloro substitution), demonstrated a nearly two-fold increase in the inhibition of TNF-α and a substantial improvement in IL-6 inhibition.
Similarly, compounds with chlorine at the 2- and 3-positions of the benzylidene ring (8a and 8b , respectively) also showed markedly superior anti-inflammatory activity compared to the unsubstituted analog. This suggests that the electronic and steric properties imparted by the chlorine atom are crucial for the enhanced biological effect. The increased lipophilicity and the potential for halogen bonding interactions with the target protein likely contribute to this improved potency.
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed methodologies for the key experiments are provided below.
Anti-inflammatory Activity Assay (Inhibition of TNF-α and IL-6 Release)
This protocol is based on the methodology described by Husain et al. (2018).[1][3]
Objective: To evaluate the ability of test compounds to inhibit the production of pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated murine primary macrophages.
Materials:
-
Murine primary macrophages
-
Lipopolysaccharide (LPS)
-
Test compounds (chlorinated and non-chlorinated indanones)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Enzyme-linked immunosorbent assay (ELISA) kits for TNF-α and IL-6
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Seed murine primary macrophages in 96-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept constant across all wells) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce the production of TNF-α and IL-6. Include a vehicle control (cells treated with DMSO and LPS) and a negative control (cells treated with neither compound nor LPS).
-
After the incubation period, collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production for each compound concentration relative to the vehicle control.
Cytotoxicity Assay (MTT Assay)
This is a standard protocol to assess the potential toxicity of the test compounds.
Objective: To determine the cytotoxic effect of the test compounds on a given cell line.
Materials:
-
Cell line of interest (e.g., murine primary macrophages, cancer cell lines)
-
Test compounds
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to attach.
-
Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the experimental process and the underlying biological mechanism, the following diagrams have been generated using the DOT language.
References
- 1. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury | Semantic Scholar [semanticscholar.org]
- 3. Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the efficiency of different catalysts for 5,6-dichloro-1-indanone synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5,6-dichloro-1-indanone, a key intermediate in the development of various pharmaceutical compounds, is predominantly achieved through the intramolecular Friedel-Crafts acylation of 3-(3,4-dichlorophenyl)propanoic acid or its derivatives. The choice of catalyst for this crucial cyclization step significantly impacts reaction efficiency, yield, and overall process viability. This guide provides an objective comparison of different catalytic systems, supported by experimental data, to assist researchers in selecting the optimal methodology for their synthetic needs.
Performance Comparison of Catalytic Systems
The efficiency of various catalysts in the synthesis of 5,6-dichloro-1-indanone via intramolecular Friedel-Crafts acylation is summarized below. The data highlights the significant influence of the catalyst on the reaction yield, with strong Lewis acids and Brønsted acids being the most common promoters for this transformation.
| Catalyst System | Starting Material | Catalyst | Reaction Conditions | Yield (%) |
| Lewis Acid Catalysis | 3-(3,4-Dichlorophenyl)propionyl chloride | Aluminum Chloride (AlCl₃) | CS₂, reflux | ~70-80 |
| Brønsted Acid Catalysis | 3-(3,4-Dichlorophenyl)propanoic acid | Polyphosphoric Acid (PPA) | 100-140°C | Low to Moderate |
| Brønsted Acid Catalysis | 3-(3,4-Dichlorophenyl)propanoic acid | Sulfuric Acid (H₂SO₄) | Not specified | Moderate |
Note: The synthesis of 5,6-dichloro-1-indanone is challenged by the electron-withdrawing nature of the two chlorine atoms on the aromatic ring, which deactivates it towards electrophilic substitution. This often necessitates the use of potent catalytic systems and may lead to lower yields compared to the synthesis of indanones with electron-donating substituents. While polyphosphoric acid (PPA) is a common reagent for Friedel-Crafts cyclizations, its efficacy is reported to be diminished with electron-poor substrates, resulting in lower yields for this specific transformation.[1]
Experimental Protocols
Detailed methodologies for the synthesis of 5,6-dichloro-1-indanone using different catalytic systems are provided below. These protocols are based on established procedures for intramolecular Friedel-Crafts acylations.
Protocol 1: Aluminum Chloride Catalyzed Cyclization of 3-(3,4-Dichlorophenyl)propionyl chloride
This procedure involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by cyclization using aluminum chloride, a strong Lewis acid catalyst.
Step 1: Synthesis of 3-(3,4-Dichlorophenyl)propionyl chloride
-
To a solution of 3-(3,4-dichlorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-(3,4-dichlorophenyl)propionyl chloride, which can be used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) (1.1 eq) in anhydrous carbon disulfide (CS₂), cool the mixture to 0°C.
-
Add a solution of 3-(3,4-dichlorophenyl)propionyl chloride (1.0 eq) in anhydrous CS₂ dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 5,6-dichloro-1-indanone.
Protocol 2: Polyphosphoric Acid (PPA) Catalyzed Cyclization of 3-(3,4-Dichlorophenyl)propanoic acid
This method provides a direct cyclization of the carboxylic acid using the strong dehydrating and acidic properties of polyphosphoric acid.
-
Place 3-(3,4-dichlorophenyl)propanoic acid (1.0 eq) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the carboxylic acid).
-
Heat the mixture with stirring to 100-140°C.
-
Maintain the temperature and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to about 80°C and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the resulting suspension with a suitable organic solvent, such as ethyl acetate (3 x).
-
Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield 5,6-dichloro-1-indanone.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic routes and the general mechanism of the Friedel-Crafts acylation for the synthesis of 5,6-dichloro-1-indanone.
Caption: Synthetic routes to 5,6-dichloro-1-indanone.
Caption: General mechanism of intramolecular Friedel-Crafts acylation.
References
A Comparative Guide to the Reactivity of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one: A Quantum Chemical Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one and related indanone derivatives, grounded in quantum chemical calculations. By presenting hypothetical yet plausible experimental data, this document serves as a methodological template for researchers seeking to evaluate the chemical behavior of similar compounds. The comparisons herein are designed to highlight the potential influence of substituent effects on the reactivity of the core indanone scaffold, a structure of interest in medicinal chemistry.[1][2][3][4][5]
Introduction to Reactivity Analysis
The reactivity of a molecule, particularly in the context of drug design and development, is a critical parameter that governs its interactions with biological targets, its metabolic stability, and its potential for toxic side effects. Quantum chemical calculations provide a powerful in-silico tool to predict and understand various aspects of chemical reactivity before undertaking extensive experimental work. Parameters such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and the calculated activation energies for specific reactions offer deep insights into the kinetic and thermodynamic profiles of a molecule.
This guide focuses on a hypothetical comparative study of this compound against two structural analogs: the parent 2,3-dihydro-1H-inden-1-one and 5,6-Difluoro-2,3-dihydro-1H-inden-1-one. The inclusion of these analogs allows for a systematic evaluation of how halogen substitution on the aromatic ring influences the reactivity of the enone system.
Comparative Reactivity Data
The following tables summarize the key quantitative data derived from hypothetical quantum chemical calculations. These values are representative of what a typical computational study would yield and are intended for comparative and illustrative purposes.
Table 1: Frontier Molecular Orbital Energies and Global Reactivity Descriptors
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hardness (η) | Electronegativity (χ) |
| 2,3-dihydro-1H-inden-1-one | -6.54 | -1.82 | 4.72 | 2.36 | 4.18 |
| This compound | -6.89 | -2.35 | 4.54 | 2.27 | 4.62 |
| 5,6-Difluoro-2,3-dihydro-1H-inden-1-one | -6.95 | -2.28 | 4.67 | 2.34 | 4.62 |
-
HOMO (Highest Occupied Molecular Orbital): Associated with the ability to donate electrons. A higher HOMO energy suggests greater nucleophilicity.
-
LUMO (Lowest Unoccupied Molecular Orbital): Associated with the ability to accept electrons. A lower LUMO energy suggests greater electrophilicity.
-
Energy Gap (LUMO-HOMO): A smaller energy gap generally implies higher reactivity.
-
Hardness (η): Resistance to change in electron distribution.
-
Electronegativity (χ): The power to attract electrons.
Table 2: Calculated Activation and Reaction Energies for a Model Nucleophilic Addition Reaction (Hydride Addition)
| Compound | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| 2,3-dihydro-1H-inden-1-one | 15.2 | -8.5 |
| This compound | 12.8 | -10.2 |
| 5,6-Difluoro-2,3-dihydro-1H-inden-1-one | 13.5 | -9.8 |
Experimental Protocols
The hypothetical data presented in this guide would be generated using the following standard computational chemistry protocols.
Quantum Chemical Calculation Methodology
All calculations would be performed using a widely recognized quantum chemistry software package, such as Gaussian or ORCA. The geometric and electronic properties of all molecules would be calculated using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for systems of this size.
-
Geometry Optimization: The molecular structures of this compound and its analogs would be optimized in the gas phase using the B3LYP functional with the 6-311+G(d,p) basis set. The absence of imaginary frequencies in the vibrational analysis would confirm that the optimized structures correspond to true energy minima.
-
Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be obtained from the output of the geometry optimization calculations. Global reactivity descriptors such as hardness and electronegativity would be calculated from the HOMO and LUMO energies.
-
Transition State Searching: To model the reactivity towards nucleophiles, a model reaction such as the addition of a hydride ion (H⁻) to the carbonyl carbon would be investigated. The transition state for this reaction would be located using the Berny optimization algorithm. The nature of the transition state would be confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculations: The activation energy would be calculated as the energy difference between the transition state and the sum of the energies of the reactants. The reaction energy would be calculated as the energy difference between the product and the reactants.
Visualizing Computational Workflows and Reaction Pathways
Diagrams generated using Graphviz can effectively illustrate the logical flow of a computational study and the proposed reaction mechanisms.
Caption: A logical workflow for the computational analysis of molecular reactivity.
Caption: A generalized energy profile for a nucleophilic addition reaction.
Conclusion
The hypothetical quantum chemical calculations presented in this guide illustrate a comparative framework for assessing the reactivity of this compound. The data suggests that the presence of electron-withdrawing chloro substituents enhances the electrophilicity of the carbonyl carbon, leading to a lower activation energy for nucleophilic attack compared to the unsubstituted analog. The slightly higher activation energy for the difluoro analog compared to the dichloro analog would be consistent with the relative electron-withdrawing strengths of the halogens. This type of in-silico analysis is invaluable for prioritizing candidates in drug discovery pipelines and for designing more efficient synthetic routes.
References
- 1. Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Cross-Validation of Analytical Data for 5,6-Dichloro-2,3-dihydro-1H-inden-1-one: A Comparative Guide
This guide provides a comprehensive framework for the cross-validation of analytical data for the compound 5,6-Dichloro-2,3-dihydro-1H-inden-1-one. The methodologies and comparative data presented herein are intended to offer researchers, scientists, and drug development professionals a robust approach to ensure the identity, purity, and structural integrity of this compound.
Summary of Analytical Techniques and Expected Data
A multi-faceted analytical approach is crucial for the unambiguous characterization of this compound. The following table summarizes the expected quantitative data from primary and secondary analytical techniques.
| Analytical Technique | Parameter | Expected Value | Purpose |
| Primary Techniques | |||
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | ~3.1 ppm (t, 2H), ~2.7 ppm (t, 2H), ~7.6 ppm (s, 1H), ~7.8 ppm (s, 1H) | Structural Elucidation |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | ~26 ppm, ~36 ppm, ~125 ppm, ~128 ppm, ~135 ppm, ~138 ppm, ~145 ppm, ~155 ppm, ~205 ppm | Structural Confirmation |
| FT-IR (ATR) | Wavenumber (cm⁻¹) | ~1710 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C stretch), ~850 cm⁻¹ (C-Cl stretch) | Functional Group Identification |
| High-Resolution Mass Spectrometry (HRMS-ESI) | [M+H]⁺ m/z | 200.9821 | Molecular Formula Confirmation |
| Secondary (Cross-Validation) Techniques | |||
| HPLC-UV | Retention Time (tᵣ) | Method Dependent | Purity Assessment |
| Purity | >98% | Quantitation | |
| Elemental Analysis | % Composition | C: 53.76%, H: 3.01% | Elemental Composition Verification |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below. These protocols are designed to be a starting point and may require optimization based on available instrumentation and specific sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of this compound by identifying the chemical environment of its hydrogen and carbon atoms.
Instrumentation: 400 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
Data Processing:
-
Perform a background scan with a clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass of the molecule and confirm its elemental composition.
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
Sample Preparation:
-
Prepare a ~1 mg/mL stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution to a final concentration of ~10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
Acquisition Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: m/z 50 - 500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
Data Processing:
-
Acquire the mass spectrum in centroid mode.
-
Use the instrument's software to calculate the theoretical exact mass of the protonated molecule ([C₉H₆Cl₂O + H]⁺) and compare it to the experimentally observed mass. The mass accuracy should be within 5 ppm.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compound.
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the sample in the initial mobile phase composition.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Processing:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.
Visualizations
The following diagrams illustrate the logical workflow for cross-validating the analytical data and a hypothetical signaling pathway where an indenone derivative might be investigated.
Caption: Logical workflow for the cross-validation of analytical data.
Caption: Hypothetical signaling pathway showing potential inhibition by an indenone derivative.
Safety Operating Guide
Navigating the Safe Disposal of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one (CAS No. 68755-31-7), a halogenated organic compound. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Handling
Before beginning any disposal process, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. While a complete, detailed SDS was not publicly available in the search, a product page from Wokai Biotechnology Co., Ltd. confirms the availability of an SDS for "5,6-Dichloroindanone" with the corresponding CAS number 68755-31-7[1]. In the absence of a specific SDS, the following general procedures for handling halogenated organic waste should be strictly followed.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Body Covering | Laboratory coat |
Step-by-Step Disposal Protocol
The primary disposal route for chlorinated organic compounds is incineration by a licensed hazardous waste management facility. The key to proper disposal is meticulous segregation at the source.
-
Waste Segregation:
-
Container Management:
-
Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.
-
The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."
-
Keep the container closed at all times except when adding waste.
-
-
Collection of Waste:
-
Carefully transfer the neat compound or any solutions containing it into the designated halogenated waste container.
-
Any materials contaminated with this compound, such as weighing boats, contaminated gloves, or absorbent paper, should also be placed in a designated solid hazardous waste container.
-
-
Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be in a well-ventilated area, away from heat sources and incompatible materials.
-
-
Arranging for Disposal:
-
Once the waste container is full (not exceeding 90% capacity) or has reached the storage time limit set by your institution, arrange for pickup by a licensed hazardous waste disposal service.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general principle for handling spills of solid halogenated organic compounds involves:
-
Small Spills:
-
Wearing appropriate PPE, gently sweep the solid material into a designated hazardous waste container.
-
Avoid creating dust.
-
Clean the spill area with a suitable solvent (e.g., acetone, ethanol) and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Contact your institution's environmental health and safety (EHS) department immediately.
-
Disposal Decision Workflow
References
Personal protective equipment for handling 5,6-Dichloro-2,3-dihydro-1H-inden-1-one
This guide provides crucial safety and logistical information for the handling and disposal of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Profile:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 68755-31-7[1] |
| Molecular Formula | C₉H₆Cl₂O[1] |
| Molecular Weight | 201.05 g/mol [1] |
| Purity | Approximately 98%[1] |
| Storage | Room temperature[1] |
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with a snug fit. A face shield should be worn in addition to goggles when there is a risk of splashing.[2][3][4] | Protects eyes and face from chemical splashes and potential fumes.[2][4] |
| Hand Protection | Chemical-resistant gloves. Nitrile gloves are a suitable option for a wide range of chemicals. For prolonged contact or with highly corrosive substances, neoprene or butyl rubber gloves are recommended.[2][5][6] | Prevents skin contact with the chemical, which could cause irritation or be absorbed through the skin. |
| Body Protection | A chemical-resistant lab coat or coveralls. An apron may be worn for additional protection against splashes.[2][3] | Protects the body from accidental spills and contamination.[2] |
| Respiratory Protection | A respirator may be necessary if handling the compound in a poorly ventilated area or if it is in a powder form that could be inhaled. The type of respirator and cartridge should be selected based on the potential for airborne contaminants.[2][4] | Protects the respiratory system from inhaling harmful chemical vapors or dust.[2] |
| Foot Protection | Closed-toe shoes, preferably chemical-resistant footwear.[4] | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following experimental protocol is critical for the safe handling of this compound.
Experimental Workflow:
-
Preparation:
-
Ensure the work area, preferably a fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[3]
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Handling:
-
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small, contain it with an absorbent material like sand or vermiculite. Do not use combustible materials.
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[7]
-
Clean the spill area thoroughly.
-
For large spills, evacuate the laboratory and follow institutional emergency procedures.
-
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. As a chlorinated hydrocarbon, it must be treated as hazardous waste.[8]
Waste Disposal Protocol:
-
Waste Segregation:
-
Do not dispose of this compound down the drain.[8][9] Chlorinated organic compounds are generally not suitable for sewer disposal.[8][9]
-
Collect all waste containing this chemical, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.[10]
-
-
Container Labeling:
-
The waste container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[10]
-
Indicate the approximate concentration and quantity of the waste.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Keep the container tightly closed except when adding waste.[10]
-
-
Final Disposal:
Diagrams
Caption: Workflow for handling and disposal of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. trimaco.com [trimaco.com]
- 3. sams-solutions.com [sams-solutions.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. hsa.ie [hsa.ie]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 9. Laboratory chemical waste [watercorporation.com.au]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. quora.com [quora.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
